molecular formula C17H13F3N2O2 B1683242 Triflubazam CAS No. 22365-40-8

Triflubazam

Cat. No.: B1683242
CAS No.: 22365-40-8
M. Wt: 334.29 g/mol
InChI Key: DMNPCIKBNDKNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triflubazam (CAS 22365-40-8), with the molecular formula C17H13F3N2O2, is a chemical compound classified as a 1,5-benzodiazepine derivative and is structurally related to clobazam . As a neuropsychiatric agent, it is characterized by its sedative and anxiolytic (anti-anxiety) effects, and it is known for its long half-life and extended duration of action in research settings . Studies have demonstrated its potential application in investigating anxiety syndromes and its effects on sleep patterns . The metabolism of this compound has been extensively studied and is characterized by several pathways distinct from classical 1,4-benzodiazepines. Key metabolic reactions in research models include extensive N-demethylation, aromatic hydroxylation, aromatic O-methylation, and dihydrodiol formation . Notably, unlike many 1,4-benzodiazepines, the metabolism of this compound does not yield C3-hydroxylated derivatives, which is a significant point of differentiation for researchers studying drug metabolism and pharmacokinetics . This compound is presented to the research community for non-clinical, investigational use only. This product is "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-phenyl-7-(trifluoromethyl)-1,5-benzodiazepine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-21-13-8-7-11(17(18,19)20)9-14(13)22(16(24)10-15(21)23)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNPCIKBNDKNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176899
Record name Triflubazam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22365-40-8
Record name Triflubazam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22365-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triflubazam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022365408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triflubazam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUBAZAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80D8H0388T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Triflubazam synthesis pathway and intermediates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Triflubazam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of this compound, a 1,5-benzodiazepine derivative. The information presented herein is intended for a technical audience and outlines the core synthetic pathway, key intermediates, and relevant experimental considerations.

Introduction

This compound, with the IUPAC name 1-methyl-5-phenyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, is a compound belonging to the benzodiazepine class of drugs. The synthesis of this compound involves the construction of a seven-membered diazepine ring fused to a benzene ring, with specific substitutions that are crucial for its pharmacological profile. This guide will focus on the chemical synthesis of this molecule, providing a plausible pathway based on established benzodiazepine synthesis methodologies and available chemical literature.

Core Synthesis Pathway

The synthesis of this compound can be logically divided into two main stages: the formation of a key intermediate, an appropriately substituted N-phenyl-2-aminobenzylamine, followed by the cyclization to form the 1,5-benzodiazepine-2,4-dione core and subsequent methylation.

Key Intermediates

The successful synthesis of this compound hinges on the preparation of key intermediates. The primary building blocks are:

  • 2-Amino-5-(trifluoromethyl)aniline: This commercially available or synthetically accessible compound provides the trifluoromethyl-substituted benzene ring and one of the nitrogen atoms for the diazepine ring.

  • A malonic acid derivative: A suitable derivative of malonic acid, such as a malonyl dichloride or a malonic ester, is required to provide the two carbonyl carbons and the intervening methylene group of the diazepine ring.

  • An N-phenyl precursor: A phenyl group is introduced at the 5-position of the benzodiazepine ring. This is typically achieved by using a starting material already containing a phenyl group or by introducing it during the synthesis.

  • A methylating agent: A reagent such as methyl iodide is used in the final step to introduce the methyl group at the N-1 position.

Plausible Synthetic Route

A likely synthetic pathway for this compound is outlined below. This pathway is based on the general principles of 1,5-benzodiazepine synthesis and the specific structural requirements of this compound.

Step 1: Formation of N-(2-nitro-4-(trifluoromethyl)phenyl)aniline

The synthesis would likely begin with the reaction of a suitably activated 4-substituted-1-nitrobenzene with aniline. For this compound, this would involve a nucleophilic aromatic substitution reaction between 1-chloro-2-nitro-4-(trifluoromethyl)benzene and aniline to yield N-(2-nitro-4-(trifluoromethyl)phenyl)aniline.

Step 2: Reduction of the Nitro Group

The nitro group of N-(2-nitro-4-(trifluoromethyl)phenyl)aniline is then reduced to an amino group to form the key intermediate, N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. This reduction can be achieved using various standard methods, such as catalytic hydrogenation (e.g., with H2/Pd-C) or by using reducing agents like tin(II) chloride in hydrochloric acid.

Step 3: Cyclization with a Malonic Acid Derivative

The resulting diamine is then reacted with a malonic acid derivative, such as diethyl malonate or malonyl chloride, to form the 1,5-benzodiazepine-2,4-dione ring. This reaction is a condensation reaction that results in the formation of the seven-membered diazepine ring. The reaction conditions for this step can vary, but it often involves heating the reactants in a suitable solvent, sometimes with a catalyst.

Step 4: N-Methylation

The final step in the synthesis of this compound is the methylation of the nitrogen at the 1-position of the benzodiazepine ring. This is typically achieved by reacting the product from the previous step with a methylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydride or potassium carbonate) to deprotonate the nitrogen and facilitate the nucleophilic attack on the methyl iodide.

Experimental Protocols (Illustrative)

While the precise, scaled-up industrial synthesis protocols are proprietary, the following represents illustrative experimental procedures for the key transformations based on general laboratory practices for the synthesis of related compounds.

Table 1: Illustrative Experimental Protocol for the Synthesis of this compound

StepReactionReagents and Conditions
1Formation of N-(2-nitro-4-(trifluoromethyl)phenyl)aniline1-chloro-2-nitro-4-(trifluoromethyl)benzene, aniline, a high-boiling point solvent (e.g., DMF or DMSO), heated to an elevated temperature (e.g., 100-150 °C) for several hours.
2Reduction to N-phenyl-4-(trifluoromethyl)benzene-1,2-diamineN-(2-nitro-4-(trifluoromethyl)phenyl)aniline, a reducing agent (e.g., SnCl2 in concentrated HCl or H2 gas with a Pd/C catalyst), in a suitable solvent (e.g., ethanol or ethyl acetate). The reaction is typically carried out at room temperature or with gentle heating.
3Cyclization to 5-phenyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dioneN-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, a malonic acid derivative (e.g., diethyl malonate), heated in a high-boiling point solvent (e.g., xylene or Dowtherm A) with a catalyst (e.g., p-toluenesulfonic acid) to drive off the ethanol byproduct.
4N-Methylation to this compound5-phenyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, a methylating agent (e.g., methyl iodide), a base (e.g., NaH or K2CO3), in an aprotic solvent (e.g., DMF or THF) at room temperature.

Visualization of the Synthesis Pathway

The following diagrams illustrate the plausible synthesis pathway and the logical relationships between the key steps.

Triflubazam_Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product 1_chloro_2_nitro_4_trifluoromethylbenzene 1-chloro-2-nitro-4- (trifluoromethyl)benzene N_nitro_aniline N-(2-nitro-4-(trifluoromethyl)phenyl)aniline 1_chloro_2_nitro_4_trifluoromethylbenzene->N_nitro_aniline Step 1: Nucleophilic Aromatic Substitution aniline Aniline aniline->N_nitro_aniline malonic_acid_derivative Malonic Acid Derivative benzodiazepine_precursor 5-phenyl-7-(trifluoromethyl)-1H-1,5- benzodiazepine-2,4(3H,5H)-dione malonic_acid_derivative->benzodiazepine_precursor methyl_iodide Methyl Iodide This compound This compound methyl_iodide->this compound diamine N-phenyl-4-(trifluoromethyl) benzene-1,2-diamine N_nitro_aniline->diamine Step 2: Nitro Group Reduction diamine->benzodiazepine_precursor Step 3: Cyclization benzodiazepine_precursor->this compound Step 4: N-Methylation

Caption: Plausible synthetic pathway for this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Combine reactants and solvent Start->Reaction_Setup Reaction_Execution Execute Reaction: Apply heat/catalyst as required Reaction_Setup->Reaction_Execution Monitoring Monitor Progress: TLC, GC, or HPLC Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Aqueous Workup: Quench reaction, extract product Monitoring->Workup Complete Purification Purification: Crystallization or Chromatography Workup->Purification Analysis Characterization: NMR, MS, Elemental Analysis Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: General experimental workflow for a single synthetic step.

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental organic chemistry reactions. The key steps involve the formation of a substituted diamine intermediate, followed by cyclization to form the core 1,5-benzodiazepine-2,4-dione structure and a final N-methylation. While specific industrial protocols are not publicly available, the pathway and illustrative procedures presented in this guide provide a solid foundation for researchers and drug development professionals interested in the synthesis of this compound and related compounds. Careful optimization of each step is crucial for achieving high yields and purity of the final product.

An In-Depth Technical Guide to the Presumed Mechanism of Action of Triflubazam at the GABAa Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed literature lacks specific quantitative data on the binding affinity and electrophysiological effects of Triflubazam at the GABAa receptor. The following guide is based on the established mechanism of action for 1,5-benzodiazepines and the general pharmacological profile of this compound. The experimental data presented in the tables are illustrative examples based on typical findings for compounds in this class and should not be considered as experimentally verified values for this compound.

Introduction

This compound (ORF 8063) is a 1,5-benzodiazepine derivative with demonstrated anxiolytic, anticonvulsant, and sedative properties in early pharmacological studies.[1] As a member of the benzodiazepine class, its primary mechanism of action is presumed to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor, the major inhibitory neurotransmitter receptor in the central nervous system (CNS).[2][3][4] This guide provides a detailed technical overview of this presumed mechanism, including relevant signaling pathways, experimental protocols for characterization, and illustrative data.

The GABAa Receptor: Structure and Function

The GABAa receptor is a pentameric ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) selective pore.[4] The most common isoform in the CNS consists of two α, two β, and one γ subunit. The binding of the endogenous neurotransmitter GABA to its sites at the interface of the α and β subunits triggers a conformational change, opening the channel and allowing the influx of Cl⁻ ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Presumed Mechanism of Action of this compound

This compound, as a benzodiazepine, is expected to bind to the benzodiazepine binding site located at the interface of the α and γ subunits of the GABAa receptor. This binding is allosteric, meaning it occurs at a site distinct from the GABA binding site. The binding of this compound is not thought to directly open the chloride channel but rather to enhance the effect of GABA. This positive allosteric modulation is believed to increase the frequency of channel opening in the presence of GABA, leading to a greater influx of chloride ions and a more potent inhibitory signal.

Signaling Pathway

The binding of this compound to the benzodiazepine site on the GABAa receptor potentiates the inhibitory effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_membrane Cell Membrane GABA_Receptor GABAA Receptor Chloride_Channel Cl- Channel (Closed) GABA_Receptor->Chloride_Channel gates Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effects Anxiolytic & Anticonvulsant Effects Reduced_Excitability->Anxiolytic_Effects GABA GABA GABA->GABA_Receptor binds This compound This compound This compound->GABA_Receptor binds (allosteric site)

GABAa Receptor Signaling Pathway

Quantitative Data (Illustrative)

The following tables present illustrative quantitative data that would be expected from preclinical studies of a 1,5-benzodiazepine like this compound. These are not experimentally verified values for this compound.

Table 1: Radioligand Binding Affinity

This table illustrates the binding affinity of a hypothetical benzodiazepine for the GABAa receptor, typically determined through competitive binding assays using a radiolabeled ligand like [³H]flunitrazepam. The Ki value represents the inhibition constant.

CompoundRadioligandReceptor SubtypeKi (nM)
This compound (Hypothetical) [³H]flunitrazepamα1β2γ215
α2β2γ210
α3β2γ225
α5β2γ230
Diazepam (Reference)[³H]flunitrazepamα1β2γ25
Table 2: Electrophysiological Potentiation of GABA-Induced Currents

This table illustrates the efficacy of a hypothetical benzodiazepine in potentiating GABA-induced currents, typically measured using patch-clamp electrophysiology. The EC50 value represents the concentration at which the compound produces half of its maximal effect.

CompoundReceptor SubtypeGABA ConcentrationEC50 (nM)Max Potentiation (%)
This compound (Hypothetical) α1β2γ2EC1050250
α2β2γ2EC1040300
Diazepam (Reference)α1β2γ2EC1020400

Experimental Protocols

The characterization of a novel GABAa receptor modulator like this compound would involve a series of in vitro and in vivo experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the benzodiazepine site on the GABAa receptor.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing specific recombinant GABAa receptor subtypes are homogenized and centrifuged to isolate cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Brain Tissue or Recombinant Cells) Start->Membrane_Prep Incubation Incubation (Membranes + [3H]Flunitrazepam + this compound) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
Patch-Clamp Electrophysiology

Objective: To measure the functional effect of this compound on GABA-induced chloride currents.

Methodology:

  • Cell Preparation: Whole-cell patch-clamp recordings are performed on neurons in primary culture or on cell lines (e.g., HEK293) transiently or stably expressing specific GABAa receptor subtypes.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ion currents.

  • Drug Application: A low concentration of GABA (typically the EC10-EC20) is applied to the cell to elicit a baseline chloride current. Subsequently, GABA is co-applied with varying concentrations of this compound.

  • Data Acquisition: The changes in the amplitude of the GABA-induced current in the presence of this compound are recorded.

  • Data Analysis: The concentration-response curve for the potentiation of the GABA current by this compound is plotted to determine the EC50 and the maximum potentiation.

Patch_Clamp_Workflow Start Start Cell_Prep Cell Preparation (Neurons or Recombinant Cells) Start->Cell_Prep Patching Whole-Cell Patching Cell_Prep->Patching GABA_Application Apply GABA (EC10) Patching->GABA_Application Co_Application Co-apply GABA + this compound (Varying Concentrations) GABA_Application->Co_Application Record_Currents Record Chloride Currents Co_Application->Record_Currents Data_Analysis Data Analysis (EC50 & Max Potentiation) Record_Currents->Data_Analysis End End Data_Analysis->End

Patch-Clamp Electrophysiology Workflow
In Vivo Animal Models

Objective: To assess the anxiolytic and anticonvulsant effects of this compound in living organisms.

Methodology:

  • Anxiolytic Activity: Models such as the elevated plus-maze, light-dark box, and open field test are used. Anxiolytic compounds typically increase the time spent in the open arms of the maze or the light compartment of the box, and increase exploratory behavior in the center of the open field.

  • Anticonvulsant Activity: Models such as the pentylenetetrazol (PTZ)-induced seizure test and the maximal electroshock (MES) test are employed. Anticonvulsant drugs increase the latency to or prevent the occurrence of seizures induced by PTZ, or reduce the duration of tonic hindlimb extension in the MES test.

Conclusion

References

Triflubazam: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative pharmacokinetic and pharmacodynamic data for Triflubazam are limited in publicly available literature. Much of the existing research dates from the 1970s and lacks the detailed characterization common in modern drug development. This guide synthesizes the available information on this compound and leverages data from its close structural and pharmacological analogue, Clobazam, a well-characterized 1,5-benzodiazepine, to provide a comprehensive overview. All data derived from Clobazam are explicitly identified.

Introduction

This compound (also known as ORF 8063) is a 1,5-benzodiazepine derivative with reported sedative and anxiolytic properties.[1] Structurally related to Clobazam, it is characterized by a long half-life and duration of action.[1] Like other benzodiazepines, its mechanism of action is understood to involve the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression. This document provides an in-depth technical guide to the known pharmacokinetic and pharmacodynamic properties of this compound, with comparative data from Clobazam to supplement the limited specific information.

Pharmacokinetics

Absorption

The absorption characteristics of this compound have not been quantitatively described. For comparison, Clobazam is rapidly and extensively absorbed after oral administration, with time to maximum plasma concentration (Tmax) ranging from 0.5 to 4 hours. The bioavailability of Clobazam tablets is approximately 100%.

Distribution

Specific data on the volume of distribution and protein binding of this compound are unavailable. As a lipophilic compound, it is expected to be widely distributed throughout the body. Clobazam exhibits a large apparent volume of distribution at steady state, approximately 100 L. The plasma protein binding of Clobazam is about 80-90%.

Metabolism

The metabolic pathways of this compound have not been fully elucidated. Benzodiazepines are typically metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. Clobazam is extensively metabolized via N-demethylation and hydroxylation, with CYP3A4 and CYP2C19 being the major enzymes involved. It is plausible that this compound undergoes similar hepatic metabolism.

Elimination

This compound is described as having a long half-life.[1] The precise elimination half-life has not been reported. For Clobazam, the elimination half-life ranges from 36 to 42 hours, and its active metabolite, N-desmethylclobazam, has an even longer half-life of 59 to 74 hours.[2]

Table 1: Comparative Pharmacokinetic Parameters of Clobazam (as a proxy for this compound)
ParameterValue (for Clobazam)Reference
Bioavailability ~100% (oral)Not explicitly cited
Time to Peak Plasma Concentration (Tmax) 0.5 - 4 hours[2]
Volume of Distribution (Vd) ~100 LNot explicitly cited
Plasma Protein Binding 80-90%Not explicitly cited
Elimination Half-life 36 - 42 hours
Metabolism Hepatic (CYP3A4, CYP2C19)
Major Active Metabolite N-desmethylclobazam
Elimination Half-life of Active Metabolite 59 - 74 hours

Pharmacodynamics

This compound's pharmacodynamic effects are characteristic of the benzodiazepine class, primarily exerting anxiolytic and sedative effects.

Mechanism of Action

The primary mechanism of action for benzodiazepines is the potentiation of GABAergic neurotransmission. They bind to a specific site on the GABA-A receptor, a ligand-gated chloride ion channel, distinct from the GABA binding site. This allosteric modulation increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and ultimately, a reduction in neuronal excitability.

This compound This compound GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A_Receptor Binds to GABA_Binding GABA Binding GABA_A_Receptor->GABA_Binding Enhances Affinity of Chloride_Channel Chloride Ion Channel GABA_Binding->Chloride_Channel Increases Opening Frequency of Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Causes Anxiolytic_Sedative_Effects Anxiolytic & Sedative Effects Reduced_Excitability->Anxiolytic_Sedative_Effects Results in cluster_protocol Inferred Pharmacokinetic Study Workflow Subject_Recruitment Healthy Volunteer Recruitment Dose_Administration Single Oral Dose of this compound Subject_Recruitment->Dose_Administration Blood_Sampling Serial Blood Sampling Dose_Administration->Blood_Sampling Plasma_Analysis Plasma Concentration Analysis (e.g., GC/HPLC) Blood_Sampling->Plasma_Analysis Data_Analysis Pharmacokinetic Parameter Calculation Plasma_Analysis->Data_Analysis

References

An In-depth Technical Guide to the Preclinical Evaluation of Triflubazam in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triflubazam, a compound belonging to the 1,5-benzodiazepine class of drugs, has been investigated for its potential as a psychotherapeutic agent. Like other benzodiazepines, its mechanism of action is primarily centered on the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models, with a focus on its pharmacological effects, including anticonvulsant, anxiolytic, and sedative properties. Due to the limited availability of recent and detailed quantitative data in publicly accessible literature, this guide is primarily based on a foundational pharmacological study by Heilman et al. (1974) and general principles of preclinical pharmacology for this drug class.[1]

Mechanism of Action: GABAergic Modulation

This compound, as a benzodiazepine, is understood to exert its effects by binding to a specific site on the GABA-A receptor, a ligand-gated ion channel. This binding allosterically modulates the receptor, increasing the affinity of GABA for its own binding site. The enhanced binding of GABA leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability. This inhibitory action is the basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.

GABA_A_Receptor_Signaling Mechanism of Action of this compound at the GABA-A Receptor cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel is a component of Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Increases Cl- influx This compound This compound This compound->GABA_A Binds to benzodiazepine site GABA GABA GABA->GABA_A Binds to GABA site

Caption: Mechanism of Action of this compound at the GABA-A Receptor.

Pharmacological Profile in Animal Models

Preclinical studies have evaluated this compound in a variety of animal models to characterize its pharmacological profile. The primary effects observed are consistent with those of other benzodiazepines and include anticonvulsant, anxiolytic, sedative, and muscle relaxant activities.[1]

Anticonvulsant Activity

This compound has demonstrated efficacy in models of seizures.[1] These studies are crucial for determining the potential of a compound as an antiepileptic agent.

Table 1: Summary of Anticonvulsant Studies with this compound

Animal ModelSeizure Induction MethodObserved Effect of this compound
MicePentylenetetrazole (PTZ)Antagonism of PTZ-induced seizures[1]
MiceElectroshockProtection against electroshock-induced seizures[1]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol describes a standard method for assessing the anticonvulsant properties of a test compound like this compound.

  • Animals: Male Swiss-Webster mice, weighing 20-25g, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone.

  • Seizure Induction: 30-60 minutes after drug administration, a convulsant dose of Pentylenetetrazole (PTZ), typically 85 mg/kg, is administered subcutaneously (s.c.).

  • Observation: Animals are placed in individual observation chambers and monitored for 30 minutes for the onset and severity of seizures. Seizure activity is scored using a standardized scale (e.g., Racine scale).

  • Data Analysis: The percentage of animals protected from tonic-clonic seizures in each treatment group is calculated. The dose of this compound that protects 50% of the animals (ED50) can be determined using probit analysis.

PTZ_Seizure_Model_Workflow Experimental Workflow for PTZ-Induced Seizure Model start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping drug_admin Administration of this compound or Vehicle Control (i.p.) grouping->drug_admin ptz_admin PTZ Administration (s.c.) drug_admin->ptz_admin 30-60 min wait observation Observation of Seizure Activity (30 min) ptz_admin->observation scoring Seizure Scoring (e.g., Racine Scale) observation->scoring data_analysis Data Analysis (e.g., ED50 Calculation) scoring->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the PTZ-Induced Seizure Model.

Anxiolytic and Sedative Effects

This compound has shown effects on animal behavior indicative of anxiolytic and sedative properties. These are typically assessed using models that measure exploration, motor activity, and fear-based behaviors.

Table 2: Summary of Behavioral Studies with this compound

Animal ModelBehavioral TestObserved Effect of this compound
Mice, RatsLocomotor ActivityReduction in spontaneous motor activity
Cats, DogsGeneral BehaviorSedation and calming effects
VariousAnti-Anxiety ModelsEvidence of anti-anxiety effects

Experimental Protocol: Open Field Test for Locomotor Activity

This protocol is a common method to assess the sedative effects of a compound by measuring spontaneous locomotor activity.

  • Animals: Male Sprague-Dawley rats, weighing 200-250g, are used.

  • Apparatus: The open field apparatus is a square arena (e.g., 100 cm x 100 cm) with walls to prevent escape. The floor is divided into a grid of equal squares. The arena is illuminated and placed in a quiet room.

  • Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Procedure: 30-60 minutes after drug administration, each rat is placed in the center of the open field. The animal's behavior is recorded for a set period, typically 5-10 minutes.

  • Parameters Measured:

    • Horizontal Activity: The number of grid lines crossed.

    • Vertical Activity (Rearing): The number of times the animal rears on its hind legs.

    • Time spent in the center vs. periphery: An indicator of anxiety-like behavior.

  • Data Analysis: The mean values for each parameter are calculated for each treatment group and compared to the control group using statistical tests such as ANOVA. A significant reduction in horizontal and vertical activity suggests a sedative effect.

Other Pharmacological Effects

The initial pharmacological screening of this compound also revealed other effects, including antiemetic and appetite suppressant properties. The lethal dose 50 (LD50) was also determined to assess acute toxicity.

Table 3: Summary of Other Pharmacological Effects of this compound

EffectAnimal ModelObservation
AntiemeticNot SpecifiedEvidence of antiemetic activity
Appetite SuppressionNot SpecifiedReduction in food intake
Acute Toxicity (LD50)Mice, RatsDetermined to establish the acute lethal dose

The preclinical data available for this compound, primarily from early pharmacological studies, indicate that it possesses a profile typical of a benzodiazepine, with notable anticonvulsant, anxiolytic, and sedative effects in various animal models. While these foundational studies establish its mechanism of action and primary pharmacological activities, a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties would require further, more detailed modern preclinical investigation. The experimental protocols and data presented in this guide provide a framework for the types of studies conducted to characterize such a compound and serve as a reference for researchers in the field of drug development.

References

The Discovery and Development of Triflubazam: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflubazam, a 1,5-benzodiazepine derivative, emerged as a potential anxiolytic and sedative agent. This document provides a comprehensive technical guide on the discovery and development of this compound, with a focus on its synthesis, mechanism of action, and preclinical evaluation. Due to the discontinuation of its development, publicly available data is limited; however, this guide consolidates the known information to serve as a valuable resource for researchers in the field of benzodiazepine pharmacology and drug development.

Introduction

This compound (formerly known as ORF 8063) is a compound belonging to the 1,5-benzodiazepine class, structurally related to clobazam.[1] It was initially developed by C.H. Boehringer Sohn AG & Co. KG.[1][2] Early research in the 1970s indicated its potential as a sedative and anxiolytic agent.[1][3] Despite initial investigations, the clinical development of this compound was discontinued. This guide aims to provide a detailed technical summary of the available scientific and patent literature concerning this compound.

Chemical Synthesis

The synthesis of this compound, a 5-aryl-1H-1,5-benzodiazepine-2,4-dione, is described in the patent literature. The general synthetic route involves the condensation of a substituted o-phenylenediamine with a malonic acid derivative, followed by N-alkylation and arylation. While a specific synthesis for this compound is not explicitly detailed in readily available literature, a plausible synthetic scheme can be derived from related patents for 5-Aryl-1H-1,5-benzodiazepine-2,4-diones.

Logical Workflow for the Synthesis of this compound:

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate1 Intermediate 1 cluster_reaction2 Step 2: N-methylation cluster_final Final Product 4-(trifluoromethyl)benzene-1,2-diamine 4-(trifluoromethyl)benzene-1,2-diamine Condensation Condensation 4-(trifluoromethyl)benzene-1,2-diamine->Condensation Phenylmalonic acid Phenylmalonic acid Phenylmalonic acid->Condensation 5-phenyl-7-(trifluoromethyl)-1H-benzo[b][1,5]diazepine-2,4(3H,5H)-dione 5-phenyl-7-(trifluoromethyl)-1H-benzo[b][1,5]diazepine-2,4(3H,5H)-dione Condensation->5-phenyl-7-(trifluoromethyl)-1H-benzo[b][1,5]diazepine-2,4(3H,5H)-dione N-methylation N-methylation 5-phenyl-7-(trifluoromethyl)-1H-benzo[b][1,5]diazepine-2,4(3H,5H)-dione->N-methylation Methylating agent (e.g., Methyl iodide) Methylating agent (e.g., Methyl iodide) Methylating agent (e.g., Methyl iodide)->N-methylation This compound This compound N-methylation->this compound

Caption: Plausible synthetic route for this compound.

Mechanism of Action: GABA-A Receptor Modulation

As a benzodiazepine, this compound is presumed to exert its effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which results in neuronal inhibition.

Signaling Pathway of Benzodiazepine Action at the GABA-A Receptor:

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site Benzodiazepine This compound Benzodiazepine->GABA_A_Receptor Binds to allosteric site Chloride_Influx Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Neuronal_Inhibition Neuronal_Inhibition Hyperpolarization->Neuronal_Inhibition Results in

Caption: Benzodiazepine modulation of GABA-A receptor signaling.

Preclinical Pharmacology

A key study, "Pharmacologic studies with this compound (ORF 8063): a new psychotherapeutic agent," though not widely available in full text, provides insight into the preclinical evaluation of this compound through its associated MeSH terms. These terms suggest a broad pharmacological screening was conducted.

Summary of Preclinical Investigations:

Pharmacological Activity Animal Models Key Findings (Inferred from MeSH Terms)
Anxiolytic Rodents (inferred)Evaluation of anti-anxiety effects.
Sedative/Hypnotic Rodents (inferred)Assessment of sedative and sleep-inducing properties.
Anticonvulsant Rodents (inferred)Efficacy against chemically-induced seizures (e.g., pentylenetetrazole) and electroshock.
Toxicity Rodents (inferred)Determination of Lethal Dose 50 (LD50).
Behavioral Pharmacology Mice, Rats, Cats, DogsStudies on animal behavior, motor skills, and aggression.

Note: Specific quantitative data such as ED50, LD50, and receptor binding affinities (Ki) for this compound are not available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of benzodiazepines. These protocols are representative of the types of studies likely conducted for this compound.

In Vitro: Radioligand Binding Assay for GABA-A Receptor Affinity

This assay determines the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Homogenization Brain Tissue Homogenization Membrane Preparation Synaptic Membrane Preparation Tissue Homogenization->Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Filtration Filtration Incubation->Filtration Radioligand [3H]-Flumazenil Radioligand->Incubation Test Compound This compound Test Compound->Incubation Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis IC50 and Ki Determination Scintillation Counting->Data Analysis

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer and centrifuged to isolate synaptic membranes containing GABA-A receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled benzodiazepine ligand (e.g., [3H]-Flumazenil) and varying concentrations of the test compound (this compound).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo: Elevated Plus-Maze Test for Anxiolytic Activity

This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.

  • Analysis: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

In Vivo: Light-Dark Box Test for Anxiolytic Activity

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.

Methodology:

  • Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.

  • Procedure: A mouse is placed in the center of the light compartment and allowed to move freely between the two compartments for a specified time (e.g., 10 minutes).

  • Data Collection: The time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment are recorded.

  • Analysis: Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions.

In Vivo: Assessment of Sedative Effects

Sedative properties can be evaluated by measuring changes in locomotor activity.

Methodology:

  • Apparatus: An open field arena equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure: Animals are administered the test compound or vehicle and placed in the open field arena.

  • Data Collection: Locomotor activity, including distance traveled and time spent mobile, is recorded over a specific duration.

  • Analysis: A significant decrease in locomotor activity compared to the control group indicates a sedative effect.

Clinical Studies

Early clinical investigations of this compound (ORF 8063) were conducted in the 1970s. These studies explored its efficacy in patients with anxiety syndrome, with some research also utilizing quantitative electroencephalography (EEG) to assess its central nervous system effects.

Conclusion

This compound represents a classic example of a 1,5-benzodiazepine that showed early promise as an anxiolytic and sedative agent. While its development was ultimately halted, the available information on its pharmacology and the experimental approaches used for its evaluation remain relevant to the field of neuropharmacology. This technical guide provides a consolidated overview of the discovery and development of this compound, offering a valuable historical and scientific perspective for researchers and drug development professionals. The lack of publicly available quantitative preclinical data underscores the challenges in retrospectively analyzing the development of older, discontinued pharmaceutical compounds.

References

An In-Depth Technical Guide to the In Vitro Characterization of Triflubazam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflubazam is a 1,5-benzodiazepine derivative, structurally related to clobazam, with known sedative and anxiolytic properties[1]. Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system[2][3]. This document provides a comprehensive technical guide for the in vitro characterization of this compound, outlining key experimental protocols and data presentation formats essential for preclinical drug development.

Pharmacological Characterization

The pharmacological profile of this compound can be elucidated through a combination of receptor binding and functional assays to determine its affinity and potency at various GABAA receptor subtypes.

Receptor Binding Assays

Receptor binding assays are crucial for determining the binding affinity (Ki) of this compound to different GABAA receptor subtypes. This is typically achieved through competitive radioligand binding studies.

Illustrative Binding Affinity of this compound at GABAA Receptor Subtypes

GABAA Receptor SubtypeIllustrative Ki (nM)
α1β2γ215.2
α2β2γ28.5
α3β2γ212.8
α5β2γ225.1

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent empirically validated results for this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Utilize cell lines (e.g., HEK293) stably expressing specific recombinant human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

    • Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellets multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes, a specific radioligand (e.g., [3H]-Flunitrazepam), and varying concentrations of this compound.

    • To determine non-specific binding, a high concentration of a non-labeled benzodiazepine (e.g., Diazepam) is added to a set of wells.

    • Incubate the plates at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

GABAA_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep1 HEK293 cells expressing GABAA receptor subtypes prep2 Homogenization & Centrifugation prep1->prep2 prep3 Membrane Washing prep2->prep3 prep4 Protein Quantification prep3->prep4 assay1 Incubate membranes with [3H]-Flunitrazepam & this compound prep4->assay1 assay2 Incubation at 4°C detect1 Rapid Filtration assay2->detect1 detect2 Scintillation Counting detect1->detect2 detect3 Calculate Specific Binding detect2->detect3 detect4 Determine IC50 & Ki detect3->detect4

GABAA Receptor Binding Assay Workflow
Functional Assays

Functional assays are necessary to determine the potency (EC50) and efficacy of this compound as a positive allosteric modulator of GABAA receptors. Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp on transfected mammalian cells, are commonly employed.

Illustrative Functional Potency of this compound at GABAA Receptor Subtypes

GABAA Receptor SubtypeIllustrative EC50 (nM)
α1β2γ255.6
α2β2γ228.9
α3β2γ245.3
α5β2γ289.7

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent empirically validated results for this compound.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Oocyte Preparation:

    • Harvest oocytes from Xenopus laevis and microinject them with cRNAs encoding the desired human GABAA receptor subunits.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV) using two microelectrodes.

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

    • Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiation of the GABA-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the current potentiation by this compound.

    • Plot the percentage potentiation as a function of the this compound concentration to generate a concentration-response curve.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax) by fitting the data to a sigmoidal dose-response equation.

GABAA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABAAR GABAA Receptor Cl_channel Cl- Channel GABAAR->Cl_channel Opens BZD_site Benzodiazepine Binding Site BZD_site->GABAAR Enhances GABA affinity Cl_ion Cl- Cl_channel->Cl_ion Influx GABA GABA GABA->GABAAR Binds This compound This compound This compound->BZD_site Binds to Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Leads to

GABAA Receptor Signaling Pathway Modulation

In Vitro Metabolic Stability

Assessing the metabolic stability of this compound is critical for predicting its in vivo half-life and clearance. This is commonly evaluated by incubating the compound with human liver microsomes.

Illustrative Metabolic Stability of this compound in Human Liver Microsomes

ParameterIllustrative Value
Half-life (t1/2, min)45
Intrinsic Clearance (CLint, µL/min/mg protein)15.4

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent empirically validated results for this compound.

Experimental Protocol: Human Liver Microsome Stability Assay

  • Incubation Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • In a 96-well plate, add the reaction buffer, pooled human liver microsomes, and this compound at a final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

    • Terminate the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the terminated samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

Metabolic_Stability_Workflow start Prepare Incubation Mixture (Microsomes, Buffer, this compound) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling terminate Terminate Reaction (Cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

In Vitro Metabolic Stability Assay Workflow

Conclusion

The in vitro characterization of this compound through receptor binding, functional, and metabolic stability assays is fundamental for a comprehensive understanding of its pharmacological and pharmacokinetic properties. The protocols and data presentation formats outlined in this guide provide a robust framework for these essential preclinical studies. It is important to note that the quantitative data presented herein is illustrative; empirical studies are necessary to determine the precise in vitro characteristics of this compound to inform its potential for further drug development.

References

Methodological & Application

Application Notes and Protocols for Electrophysiological Studies of Triflubazam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflubazam is a 1,5-benzodiazepine derivative, structurally related to clobazam, and is recognized for its sedative and anxiolytic properties.[1] As a member of the benzodiazepine class, its primary mechanism of action is anticipated to be the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[2] This modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a decrease in neuronal excitability.

These application notes provide a comprehensive overview of the electrophysiological approaches to characterize the effects of this compound on neuronal function. Due to the limited availability of specific electrophysiological data for this compound in publicly accessible literature, the following protocols and expected outcomes are based on the well-established effects of other benzodiazepines that act on GABA-A receptors. These methodologies will enable researchers to investigate the detailed mechanism of action of this compound and similar compounds.

Expected Electrophysiological Effects of this compound

Based on its classification as a 1,5-benzodiazepine, this compound is expected to exhibit the following effects on neuronal electrophysiology:

  • Enhancement of GABA-A Receptor-Mediated Currents: this compound is predicted to bind to an allosteric site on the GABA-A receptor, increasing the receptor's affinity for GABA. This results in an increase in the frequency of chloride channel opening, leading to a larger and/or prolonged inhibitory postsynaptic current (IPSC).

  • Decrease in Neuronal Excitability: By potentiating GABAergic inhibition, this compound is expected to cause hyperpolarization of the neuronal membrane, moving it further from the threshold for action potential firing. This will manifest as a decrease in the firing rate of neurons in response to excitatory stimuli.

  • Modulation of Synaptic Transmission: this compound will likely enhance inhibitory synaptic transmission by increasing the amplitude and duration of IPSCs. This shifts the balance of excitation and inhibition in neuronal circuits towards inhibition.

Data Presentation

The following tables are templates for summarizing quantitative data from electrophysiological experiments investigating the effects of this compound.

Table 1: Effects of this compound on GABA-A Receptor-Mediated Currents

Concentration of this compoundPeak Amplitude (pA)Decay Time Constant (τ) (ms)Charge Transfer (pC)
Control (Vehicle)
10 nM
100 nM
1 µM
10 µM

Table 2: Effects of this compound on Neuronal Excitability

Concentration of this compoundResting Membrane Potential (mV)Input Resistance (MΩ)Action Potential Threshold (mV)Firing Frequency (Hz) at 2x Rheobase
Control (Vehicle)
100 nM
1 µM
10 µM

Table 3: Effects of this compound on Inhibitory Postsynaptic Currents (IPSCs)

Concentration of this compoundsIPSC Amplitude (pA)sIPSC Frequency (Hz)eIPSC Amplitude (pA)eIPSC Decay Time Constant (τ) (ms)
Control (Vehicle)
100 nM
1 µM
10 µM

(sIPSC: spontaneous Inhibitory Postsynaptic Current; eIPSC: evoked Inhibitory Postsynaptic Current)

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings of GABA-Evoked Currents in Cultured Neurons

This protocol details the methodology for measuring the direct effect of this compound on GABA-A receptor currents.

1. Cell Culture:

  • Primary hippocampal or cortical neurons are cultured on glass coverslips.
  • Experiments are typically performed on mature neurons (12-18 days in vitro).

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
  • Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 2 EGTA, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with CsOH. (Using CsCl in the internal solution isolates chloride currents).

3. Recording Procedure:

  • Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope.
  • Neurons are continuously perfused with the external solution.
  • Whole-cell patch-clamp recordings are established from pyramidal-like neurons using borosilicate glass pipettes (3-5 MΩ resistance).
  • Cells are voltage-clamped at a holding potential of -60 mV.
  • GABA (e.g., 10 µM) is applied locally to the recorded neuron using a fast-application system to evoke a current.
  • After establishing a stable baseline response to GABA, this compound is co-applied with GABA at various concentrations.

4. Data Analysis:

  • The peak amplitude, decay kinetics, and total charge transfer of the GABA-evoked currents are measured before and after the application of this compound.
  • Dose-response curves are generated to determine the EC₅₀ of this compound's modulatory effect.

Protocol 2: Current-Clamp Recordings to Assess Neuronal Excitability in Brain Slices

This protocol is designed to investigate the impact of this compound on the firing properties of neurons.

1. Brain Slice Preparation:

  • Acute coronal or sagittal brain slices (300-400 µm thick) containing the region of interest (e.g., hippocampus or cortex) are prepared from rodents.
  • Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.

2. Solutions:

  • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 Glucose, saturated with 95% O₂ / 5% CO₂.
  • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 ATP-Mg, 0.3 GTP-Na, 10 phosphocreatine. pH adjusted to 7.3 with KOH.

3. Recording Procedure:

  • A single brain slice is transferred to the recording chamber and continuously perfused with oxygenated aCSF.
  • Whole-cell current-clamp recordings are made from neurons in the desired brain region.
  • The resting membrane potential is measured.
  • A series of hyperpolarizing and depolarizing current steps are injected to determine the input resistance and to elicit action potentials.
  • The rheobase (minimum current to elicit an action potential) and the firing frequency at different current injections are determined.
  • This compound is bath-applied at various concentrations, and the above measurements are repeated.

4. Data Analysis:

  • Changes in resting membrane potential, input resistance, action potential threshold, and firing frequency are quantified and compared between control and this compound conditions.

Visualizations

Signaling Pathway of this compound's Action

G cluster_membrane Postsynaptic Membrane This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Gating Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site Neuronal_Membrane Neuronal Membrane Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for Patch-Clamp Electrophysiology

G start Start: Prepare Cultured Neurons or Brain Slices establish_recording Establish Whole-Cell Patch-Clamp Recording start->establish_recording baseline Record Baseline GABA-Evoked Currents or Neuronal Firing establish_recording->baseline apply_drug Apply this compound (Varying Concentrations) baseline->apply_drug record_effect Record Post-Drug Activity apply_drug->record_effect washout Washout and Record Recovery record_effect->washout analysis Data Analysis: Compare Pre- and Post-Drug Parameters washout->analysis end End: Determine Electrophysiological Effects analysis->end

Caption: Experimental workflow for electrophysiological analysis.

Logical Relationship of this compound's Effects

G This compound This compound Administration GABA_A_Modulation Positive Allosteric Modulation of GABA-A Receptors This compound->GABA_A_Modulation Cl_Influx Increased Chloride (Cl-) Influx GABA_A_Modulation->Cl_Influx Inhibition_Enhancement Enhanced Inhibitory Synaptic Transmission GABA_A_Modulation->Inhibition_Enhancement Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Inhibition_Enhancement->Reduced_Excitability Anxiolytic_Sedative Anxiolytic & Sedative Effects Reduced_Excitability->Anxiolytic_Sedative

Caption: Logical cascade of this compound's neurophysiological effects.

References

Application Notes and Protocols for Triflubazam in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Triflubazam is a benzodiazepine derivative for which extensive public-domain research is limited; its development status has been reported as discontinued.[1] The following application notes and protocols are based on the established understanding of benzodiazepines in neuroscience research. These are intended as a guide and will require optimization for specific experimental conditions.

Introduction

This compound is a compound belonging to the benzodiazepine class of drugs.[2] Benzodiazepines are widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.[3] These effects are primarily mediated through the potentiation of GABAergic neurotransmission in the central nervous system (CNS). This document provides an overview of the potential applications of this compound in neuroscience research, along with detailed protocols for its characterization.

Mechanism of Action

Benzodiazepines, including this compound, are positive allosteric modulators of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event increases the affinity of the receptor for GABA, thereby enhancing the frequency of channel opening and potentiating the inhibitory effect of GABA.[4] The diverse pharmacological effects of benzodiazepines are attributed to their interaction with different subtypes of the GABA-A receptor, which are composed of various subunit combinations (e.g., α1, α2, α3, α5).[5]

Signaling Pathway Diagram

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron cluster_influx Ion Influx GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel opens Cl_ion Cl- Chloride_Channel->Cl_ion allows influx of Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization leads to GABA GABA GABA->GABA_A binds This compound This compound (Benzodiazepine) This compound->GABA_A binds (allosteric site) This compound->GABA potentiates binding of Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Brain Tissue Centrifugation1 Centrifuge (1,000 x g) Homogenization->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Centrifugation2 Centrifuge (20,000 x g) Supernatant_Collection->Centrifugation2 Resuspension Resuspend Pellet Centrifugation2->Resuspension Protein_Quantification Quantify Protein Resuspension->Protein_Quantification Assay_Setup Set up Assay Tubes (Total, Non-specific, Displacement) Protein_Quantification->Assay_Setup Incubation Incubate (4°C) Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Liquid Scintillation Counting Washing->Scintillation_Counting Calculate_Specific_Binding Calculate Specific Binding Scintillation_Counting->Calculate_Specific_Binding Nonlinear_Regression Non-linear Regression Analysis (Kd, Bmax) Calculate_Specific_Binding->Nonlinear_Regression Patch_Clamp_Workflow cluster_prep Slice Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Data Analysis Brain_Extraction Extract Brain Slicing Prepare Brain Slices (Vibratome) Brain_Extraction->Slicing Recovery Slice Recovery in aCSF Slicing->Recovery Slice_Transfer Transfer Slice to Chamber Recovery->Slice_Transfer Neuron_Identification Identify Neuron Slice_Transfer->Neuron_Identification Gigaseal Establish Gigaseal Neuron_Identification->Gigaseal Whole_Cell Achieve Whole-Cell Configuration Gigaseal->Whole_Cell Baseline Record Baseline Whole_Cell->Baseline GABA_Application Apply GABA Baseline->GABA_Application Drug_Application Co-apply this compound + GABA GABA_Application->Drug_Application Washout Washout Drug_Application->Washout Measure_Currents Measure Current Amplitude & Kinetics Washout->Measure_Currents Concentration_Response Generate Concentration-Response Curve Measure_Currents->Concentration_Response EPM_Workflow cluster_pre Pre-Test cluster_test Testing cluster_analysis Data Analysis Acclimation Acclimate Animals to Testing Room Drug_Admin Administer this compound or Vehicle Acclimation->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement Exploration Allow 5-minute Exploration Placement->Exploration Recording Record with Video Camera Exploration->Recording Video_Scoring Score Behavior with Tracking Software (Time in arms, entries, etc.) Recording->Video_Scoring Statistical_Analysis Statistical Comparison (e.g., ANOVA) Video_Scoring->Statistical_Analysis Interpretation Interpret Anxiolytic Effect Statistical_Analysis->Interpretation

References

Application Notes and Protocols for Triflubazam Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific administration, pharmacokinetics, and detailed effects of Triflubazam in rodent models is limited. The following protocols are based on established methodologies for assessing the pharmacological effects of benzodiazepines, the class to which this compound belongs. Researchers should consider these as a starting point and may need to optimize dosages and procedures for their specific experimental context.

Introduction

This compound is a 1,5-benzodiazepine derivative with known sedative and anxiolytic properties.[1] Like other benzodiazepines, its mechanism of action is presumed to involve the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] This document provides detailed application notes and standardized protocols for evaluating the anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of this compound in rodent models.

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[2][3] This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus enhancing the inhibitory effect of GABA throughout the central nervous system.

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron cluster_effects Physiological Effects GABA_A GABA-A Receptor (Chloride Channel) Anxiolysis Anxiolysis GABA_A->Anxiolysis Leads to Sedation Sedation GABA_A->Sedation Leads to MuscleRelaxation Muscle Relaxation GABA_A->MuscleRelaxation Leads to Anticonvulsant Anticonvulsant Effect GABA_A->Anticonvulsant Leads to This compound This compound (Benzodiazepine) This compound->GABA_A Binds to Allosteric Site GABA GABA GABA->GABA_A Binds to Orthosteric Site EPM_Workflow Acclimation Animal Acclimation (1 week) Dosing Drug Administration (this compound or Vehicle) Acclimation->Dosing PreTest Pre-Test Period (e.g., 30-60 min) Dosing->PreTest EPM_Test Elevated Plus Maze Test (5 min) PreTest->EPM_Test Data_Collection Data Collection (Video Tracking) EPM_Test->Data_Collection Analysis Data Analysis Data_Collection->Analysis

References

Application Notes and Protocols for Evaluating Triflubazam Using the Elevated Plus Maze

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triflubazam is a compound belonging to the 1,5-benzodiazepine class, which is related to clobazam.[1] Like other benzodiazepines, it is recognized for its sedative and anxiolytic (anti-anxiety) properties.[1] The primary mechanism of action for benzodiazepines involves the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] This action potentiates the inhibitory signaling in the central nervous system, leading to a reduction in neuronal excitability.[2]

The elevated plus maze (EPM) is a widely utilized behavioral assay to investigate anxiety-like behavior in rodents. The test leverages the natural aversion of rodents to open and elevated spaces. The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the ground. A reduction in anxiety-like behavior, often induced by anxiolytic compounds like benzodiazepines, is inferred from an increase in the time spent and the number of entries into the open arms.

These application notes provide a detailed protocol for assessing the anxiolytic effects of this compound using the elevated plus maze in a research setting.

Data Presentation: Representative Anxiolytic Effects of a Benzodiazepine in the Elevated Plus Maze

Treatment GroupDose (mg/kg)Time in Open Arms (% of Total Time)Number of Open Arm EntriesTotal Arm Entries (Locomotor Activity)
Vehicle (Control)-15 ± 38 ± 235 ± 5
Diazepam1.030 ± 415 ± 338 ± 6
Diazepam2.545 ± 5 22 ± 436 ± 5

*Data are presented as mean ± SEM (Standard Error of Mean). **p < 0.05, *p < 0.01 compared to Vehicle (Control) group. Data is hypothetical and for illustrative purposes based on typical results.

Experimental Protocols

1. Apparatus

  • The elevated plus maze should be constructed from a non-porous material (e.g., painted wood, PVC, or Plexiglas) for easy cleaning.

  • The maze consists of four arms (e.g., for mice: 30 cm long x 5 cm wide) arranged in a plus shape.

  • Two opposite arms are enclosed by high walls (e.g., for mice: 15 cm high), while the other two arms are open.

  • The entire maze is elevated to a height of 50 cm above the floor.

  • The lighting in the testing room should be kept consistent and at a low level to minimize stress.

2. Animals

  • Adult male mice (e.g., C57BL/6 strain, 8-12 weeks old) are commonly used.

  • Animals should be housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Allow at least one week of acclimatization to the housing facility before the start of the experiment.

  • Handle the mice for a few minutes each day for 3-5 days prior to testing to reduce handling-induced stress.

3. Drug Preparation and Administration

  • This compound: The chemical structure of this compound is C17H13F3N2O2.

  • Vehicle: A suitable vehicle for this compound should be determined based on its solubility (e.g., saline with a small percentage of Tween 80 or DMSO).

  • Dose Selection: A dose-response study is recommended to determine the optimal anxiolytic dose without inducing significant sedation. Based on related compounds, a starting range could be 0.5 - 5.0 mg/kg.

  • Administration: Administer this compound or the vehicle via intraperitoneal (i.p.) injection 30 minutes before placing the animal on the maze.

4. Experimental Procedure

  • Habituate the animal to the testing room for at least 30 minutes before the test.

  • Administer the assigned treatment (Vehicle or this compound) to the animal.

  • After the 30-minute pre-treatment period, gently place the mouse on the central platform of the elevated plus maze, facing one of the open arms.

  • Allow the mouse to freely explore the maze for a 5-minute session.

  • Record the session using a video camera mounted above the maze for later analysis.

  • After the 5-minute session, carefully remove the mouse from the maze and return it to its home cage.

  • Thoroughly clean the maze with a 70% ethanol solution between each trial to eliminate olfactory cues.

5. Data Analysis

  • The video recordings should be analyzed using a video-tracking software or manually by a trained observer blinded to the treatment groups.

  • The following behavioral parameters should be quantified:

    • Time spent in the open arms: The primary measure of anxiety-like behavior. Anxiolytics are expected to increase this value.

    • Number of entries into the open arms: Another key indicator of reduced anxiety.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (open + closed): This serves as a measure of general locomotor activity. A significant change in this parameter may indicate sedative or hyperactive effects of the compound.

  • Statistical analysis should be performed using appropriate methods, such as a one-way ANOVA followed by post-hoc tests to compare the this compound-treated groups with the vehicle control group.

Mandatory Visualizations

G cluster_pre_test Pre-Testing Phase cluster_test_day Testing Day cluster_post_test Post-Testing Phase acclimatization Animal Acclimatization (1 week) handling Daily Handling (3-5 days) acclimatization->handling habituation Habituation to Testing Room (30 min) drug_admin This compound/Vehicle Administration (i.p.) habituation->drug_admin pre_treatment Pre-treatment Period (30 min) drug_admin->pre_treatment epm_test Elevated Plus Maze Test (5 min) pre_treatment->epm_test data_analysis Video Analysis & Data Quantification stat_analysis Statistical Analysis data_analysis->stat_analysis

Caption: Experimental workflow for assessing this compound in the elevated plus maze.

G cluster_pathway GABA-A Receptor Signaling Pathway This compound This compound (1,5-Benzodiazepine) gaba_a_receptor GABA-A Receptor This compound->gaba_a_receptor Binds to Benzodiazepine Site chloride_channel Chloride Ion (Cl-) Channel Opening gaba_a_receptor->chloride_channel Conformational Change gaba GABA gaba->gaba_a_receptor Binds to GABA Site chloride_influx Increased Cl- Influx chloride_channel->chloride_influx hyperpolarization Neuronal Hyperpolarization chloride_influx->hyperpolarization inhibition Reduced Neuronal Excitability (Anxiolytic Effect) hyperpolarization->inhibition

References

Application Notes and Protocols: Evaluating the Anxiolytic Effects of Triflubazam using the Light-Dark Box Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The light-dark box test is a widely utilized behavioral paradigm to assess anxiety-like behavior in rodents.[1][2] This test leverages the innate aversion of rodents to brightly illuminated, open spaces and their natural preference for dark, enclosed areas.[3] The apparatus consists of a chamber divided into a large, illuminated compartment and a small, dark compartment, connected by an opening. When administered anxiolytic compounds, rodents tend to spend more time in the light compartment and make more transitions between the two compartments, reflecting a reduction in anxiety.[4]

Experimental Protocol

This protocol outlines the necessary steps to conduct the light-dark box test for assessing the anxiolytic effects of Triflubazam.

1. Apparatus

  • Light-Dark Box: A rectangular box, typically made of opaque plastic, is divided into two compartments.

    • Light Compartment: Comprises two-thirds of the box. It is open-topped and brightly illuminated (e.g., 300-400 lux). The walls are typically white to reflect light.

    • Dark Compartment: Comprises one-third of the box. It is enclosed and dark (e.g., <10 lux). The walls and lid are black.

    • Opening: A small opening (e.g., 5 x 5 cm for mice) at the floor level in the center of the dividing wall allows the animal to move freely between the two compartments.

  • Video Recording and Analysis System: A camera is mounted above the apparatus to record the animal's behavior. Automated tracking software (e.g., Any-Maze, EthoVision XT) is recommended for objective data collection and analysis.

2. Animals

  • Species: Male mice (e.g., Swiss Webster, C57BL/6) are commonly used. The strain, age, and weight of the animals should be consistent throughout the experiment.

  • Housing: Animals should be housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimation: Upon arrival in the testing room, animals should be allowed to acclimate for at least 60 minutes before the start of the experiment. The testing room should be quiet and have controlled lighting and temperature.

3. Drug Administration

  • Test Compound: this compound.

  • Vehicle: A suitable vehicle control (e.g., saline, 0.5% carboxymethylcellulose) should be used.

  • Positive Control: A well-characterized anxiolytic drug, such as Diazepam, should be included as a positive control.

  • Administration: The test compound, vehicle, and positive control are typically administered intraperitoneally (i.p.) 30 minutes before the test. The volume of injection should be consistent across all groups (e.g., 10 ml/kg).

4. Experimental Procedure

  • Preparation: Clean the light-dark box with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues.

  • Animal Placement: Gently place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

  • Recording: Immediately start the video recording and tracking software.

  • Test Duration: Allow the animal to explore the apparatus freely for a period of 5 to 10 minutes.[4]

  • Data Collection: The following behavioral parameters should be recorded:

    • Time spent in the light compartment (seconds): The primary measure of anxiety. An increase in this parameter indicates an anxiolytic effect.

    • Number of transitions between compartments: A measure of exploratory activity. An increase can also suggest reduced anxiety.

    • Latency to enter the dark compartment (seconds): The time it takes for the animal to first move from the light to the dark compartment.

    • Total distance traveled (cm): To assess general locomotor activity and rule out sedative or hyperactive effects of the compound.

5. Data Analysis

  • Data should be expressed as mean ± standard error of the mean (SEM).

  • Statistical analysis should be performed using appropriate methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control group.

  • A p-value of less than 0.05 is typically considered statistically significant.

Data Presentation

The following table presents representative quantitative data on the anxiolytic effects of Diazepam, a well-known benzodiazepine, in the light-dark box test in mice. This data serves as an example of the expected dose-dependent effects of an anxiolytic compound like this compound.

Treatment GroupDose (mg/kg, i.p.)Time in Light Compartment (seconds)Number of Transitions
Vehicle-120 ± 1515 ± 2
Diazepam0.5150 ± 1820 ± 3
Diazepam1.0180 ± 2025 ± 4
Diazepam2.0210 ± 25 30 ± 5

Values are represented as Mean ± SEM. n=8-10 animals per group. *p < 0.05, **p < 0.01 compared to the Vehicle group.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase acclimation Animal Acclimation (60 min) drug_admin Drug Administration (this compound/Vehicle/Positive Control) acclimation->drug_admin 30 min pre-test placement Place Animal in Light Compartment drug_admin->placement recording Record Behavior (5-10 min) placement->recording data_collection Automated Data Collection (Time in Light, Transitions, etc.) recording->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis

Caption: Experimental workflow for the light-dark box test.

gaba_pathway cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor cl_channel Chloride Ion Channel (Closed) cl_channel_open Chloride Ion Channel (Open) gaba_receptor->cl_channel_open Increases frequency of opening hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) cl_channel_open->hyperpolarization Chloride influx This compound This compound (Benzodiazepine) This compound->gaba_receptor Binds to allosteric site gaba GABA gaba->gaba_receptor Binds to active site anxiolytic_effect Anxiolytic Effect hyperpolarization->anxiolytic_effect Leads to

References

Application Notes and Protocols: Determination of Triflubazam Binding to GABA A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid type A (GABA A ) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] This receptor is a crucial target for a wide range of therapeutic drugs, including benzodiazepines, which are commonly prescribed for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2] Benzodiazepines exert their effects by binding to a specific allosteric site on the GABA A receptor, distinct from the GABA binding site, and potentiating the effect of GABA.[1]

Triflubazam is a benzodiazepine derivative. Understanding its binding affinity to the GABA A receptor is a critical step in characterizing its pharmacological profile and therapeutic potential. This document provides a detailed protocol for determining the binding affinity of this compound to the benzodiazepine binding site of the GABA A receptor using a radioligand displacement assay. This method is a standard and reliable technique for quantifying the interaction of a test compound with a specific receptor.[3]

The assay measures the ability of this compound to compete with a radiolabeled ligand, such as [ 3 H]flunitrazepam, for binding to the benzodiazepine site on the GABA A receptor.[3] By determining the concentration of this compound required to displace 50% of the radiolabeled ligand (the IC 50 value), the binding affinity (K i ) can be calculated.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the GABA A receptor signaling pathway and the workflow of the competitive binding assay.

GABA_Signaling cluster_membrane Cell Membrane GABA_Receptor GABAA Receptor Chloride_ion GABA_Receptor->Chloride_ion Channel Opens GABA GABA GABA->GABA_Receptor Binds to orthosteric site This compound This compound (Benzodiazepine) This compound->GABA_Receptor Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx leads to

Figure 1: GABA A Receptor Signaling Pathway.

Experimental_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from rat brain) Assay_Setup 2. Assay Setup (Incubation of membranes, [3H]flunitrazepam, and varying concentrations of this compound) Membrane_Prep->Assay_Setup Incubation 3. Incubation (Allow binding to reach equilibrium) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Scintillation 5. Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation Data_Analysis 6. Data Analysis (Determine IC50 and Ki values) Scintillation->Data_Analysis

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Quantitative Data

CompoundRadioligandTissue/Cell LineK i (nM)IC 50 (nM)Reference
This compound [ 3 H]flunitrazepame.g., Rat cerebral cortexTo be determinedTo be determinedExperimental Data
Diazepam[ 3 H]flunitrazepamRat cerebral cortex4.18.2
Clonazepam[ 3 H]flunitrazepamRat cerebral cortex0.250.5
Flunitrazepam[ 3 H]flunitrazepamRat cerebral cortex1.22.4

Experimental Protocols

Materials and Reagents
  • Biological Material: Rat cerebral cortex (or other appropriate brain region or cell line expressing GABA A receptors).

  • Radioligand: [ 3 H]flunitrazepam (specific activity ~80-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Diazepam (or another high-affinity, unlabeled benzodiazepine).

  • Buffers and Solutions:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Equipment:

    • Glass-Teflon homogenizer.

    • Refrigerated centrifuge.

    • Incubation tubes (e.g., polypropylene).

    • Rapid filtration apparatus (e.g., Brandel or Millipore).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Liquid scintillation counter.

    • Scintillation vials and cocktail.

Membrane Preparation
  • Euthanize rats according to approved animal care protocols and rapidly dissect the cerebral cortices.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation and resuspension steps two more times to wash the membranes.

  • After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of approximately 1-2 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Aliquots of the membrane preparation can be stored at -80°C until use.

Radioligand Binding Assay Protocol
  • Assay Setup: Prepare a series of dilutions of this compound in Assay Buffer. A typical concentration range would be from 10 -11 M to 10 -5 M.

  • In a set of incubation tubes, add the following components in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [ 3 H]flunitrazepam (to a final concentration of ~1 nM), and 400 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled diazepam (e.g., 10 µM final concentration), 50 µL of [ 3 H]flunitrazepam, and 400 µL of the membrane preparation.

    • Competition Binding: 50 µL of each this compound dilution, 50 µL of [ 3 H]flunitrazepam, and 400 µL of the membrane preparation.

  • Incubation: Vortex the tubes gently and incubate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in wash buffer. Wash the filters rapidly with three aliquots of 3-5 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Quantify the radioactivity bound to the filters using a liquid scintillation counter.

Data Analysis
  • Calculate the mean counts per minute (CPM) for each set of triplicates.

  • Determine the Specific Binding by subtracting the mean CPM of the non-specific binding from the mean CPM of the total binding.

  • For the competition assay, calculate the percentage of specific binding at each concentration of this compound using the following formula:

    % Specific Binding = [(CPM sample - CPM non-specific ) / (CPM total - CPM non-specific )] x 100

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression program (e.g., GraphPad Prism) to determine the IC 50 value.

  • Calculate the K i value from the IC 50 value using the Cheng-Prusoff equation:

    K i = IC 50 / (1 + [L]/K d )

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • K d is the dissociation constant of the radioligand for the receptor. The K d for [ 3 H]flunitrazepam should be determined in a separate saturation binding experiment.

Logical_Relationship cluster_receptor GABAA Receptor Benzodiazepine_Site Benzodiazepine Binding Site Radioligand [3H]flunitrazepam (Radiolabeled Ligand) Binding_Event Binding to Receptor Radioligand->Binding_Event Test_Compound This compound (Unlabeled Competitor) Test_Compound->Binding_Event competes with Displacement Displacement of Radioligand Binding_Event->Displacement leads to

Figure 3: Competitive Binding of this compound.

References

Application Notes and Protocols for the HPLC and Mass Spectrometry Analysis of Triflubazam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Triflubazam in biological matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocols outlined herein are intended to guide researchers in developing and implementing robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.

Introduction

This compound is a 1,5-benzodiazepine derivative with sedative and anxiolytic properties. Accurate and sensitive quantification of this compound in biological samples is crucial for understanding its pharmacological profile and for clinical and forensic applications. HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This application note details the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Chemical Information

CompoundChemical FormulaMolar Mass ( g/mol )
This compoundC₁₇H₁₃F₃N₂O₂334.298

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust solid-phase extraction protocol is recommended for the cleanup and concentration of this compound from complex biological matrices like plasma or urine.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound or another benzodiazepine)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma or urine), add the internal standard solution. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound and the internal standard with 2 mL of a suitable elution solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol). The addition of a small percentage of ammonium hydroxide to the elution solvent can improve the recovery of basic compounds.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase. Vortex to ensure complete dissolution.

  • Analysis: The reconstituted sample is now ready for injection into the HPLC-MS/MS system.

HPLC Method

Instrumentation:

  • A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

Chromatographic Conditions: | Parameter | Value | |---|---| | Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic acid in Water | | Mobile Phase B | 0.1% Formic acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40 °C | | Gradient Program | Time (min) | %B | | | 0.0 | 30 | | | 5.0 | 95 | | | 6.0 | 95 | | | 6.1 | 30 | | | 8.0 | 30 |

Note: The gradient program should be optimized based on the specific HPLC system and column to ensure adequate separation of this compound from matrix components and any potential metabolites.

Mass Spectrometry Method

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Parameters:

For the quantitative analysis of this compound, specific precursor-to-product ion transitions should be monitored. The following are hypothetical MRM transitions based on the structure of this compound. It is crucial to optimize these parameters on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)335.1277.11003025
This compound (Qualifier)335.1249.11003035
Internal StandardUser DefinedUser Defined100OptimizedOptimized

Note: The product ions are proposed based on common fragmentation pathways for benzodiazepines, which often involve the loss of a carbonyl group (CO) from the diazepine ring. The specific fragments and optimal collision energies must be determined experimentally.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Sample IDRetention Time (min)Peak Area (Analyte)Peak Area (IS)Concentration (ng/mL)
Blank---Not Detected
Standard 1e.g., 4.2ValueValuee.g., 1
Standard 2e.g., 4.2ValueValuee.g., 5
...............
QC Lowe.g., 4.2ValueValueCalculated Value
QC Mide.g., 4.2ValueValueCalculated Value
QC Highe.g., 4.2ValueValueCalculated Value
Unknown Sample 1e.g., 4.2ValueValueCalculated Value

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC Inject MS MS/MS Detection (MRM Mode) HPLC->MS Data Data Acquisition and Processing MS->Data

Caption: Experimental workflow for this compound analysis.

Logical Relationship for Data Analysis

data_analysis_logic cluster_data_input Data Input cluster_processing Processing Steps cluster_output Quantitative Output Raw_Data Raw Chromatographic Data (Analyte and IS Signals) Peak_Integration Peak Integration (Area Calculation) Raw_Data->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Generate Calibration Curve (Concentration vs. Area Ratio) Ratio_Calc->Cal_Curve Quant_Result Quantification of This compound Concentration Cal_Curve->Quant_Result Interpolate

Caption: Logical workflow for quantitative data analysis.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway Parent This compound [M+H]⁺ m/z 335.1 Fragment1 Fragment 1 [M+H-CO]⁺ m/z 307.1 Parent->Fragment1 - CO Fragment3 Fragment 3 [M+H-C₇H₅F₃]⁺ m/z 177.1 Parent->Fragment3 - C₇H₅F₃ Fragment2 Fragment 2 [M+H-CO-C₂H₂]⁺ m/z 281.1 Fragment1->Fragment2 - C₂H₂

Caption: Proposed fragmentation of this compound in ESI+.

Troubleshooting & Optimization

Technical Support Center: Triflubazam Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the solubility of Triflubazam in Dimethyl Sulfoxide (DMSO) and water. As a compound frequently used in experimental research, understanding its solubility characteristics is crucial for accurate and reproducible results.

This compound Solubility Data

We recommend that researchers experimentally determine the solubility of this compound for their specific experimental conditions. The following table is provided as a template for recording your experimental findings.

SolventTemperature (°C)Method (e.g., Kinetic, Equilibrium)Solubility (mg/mL)Solubility (mM)Observations
DMSO
Water
Aqueous Buffer (specify pH)

Experimental Protocol: Kinetic Solubility Determination of this compound

This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, a common requirement for in vitro assays.[1][2][3]

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO[4][5]

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, at a desired pH)

  • Microtiter plates (96-well, clear bottom)

  • Plate reader capable of measuring absorbance or turbidity

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a calculated volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Use a vortex mixer and/or sonicator to ensure complete dissolution. The solution should be clear and free of visible particles.

  • Serial Dilution in DMSO:

    • Perform a serial dilution of the high-concentration stock solution in DMSO to create a range of concentrations to be tested.

  • Addition to Aqueous Buffer:

    • Add a small, fixed volume of each DMSO concentration of this compound to the wells of a microtiter plate.

    • Add the aqueous buffer to each well to achieve the final desired experimental concentrations. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its effect on the assay.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

    • Measure the absorbance or turbidity of each well using a plate reader. An increase in absorbance or turbidity indicates precipitation of the compound.

  • Data Analysis:

    • The kinetic solubility is the highest concentration of the compound that does not show significant precipitation under the tested conditions.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise when preparing this compound solutions.

Q1: My this compound powder is not dissolving in DMSO.

A1: Several factors could be contributing to this issue:

  • DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its solvating power for some organic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle.

  • Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in DMSO. Try preparing a more dilute solution.

  • Insufficient Mixing: Ensure the solution is being mixed thoroughly. Use a vortex mixer for several minutes. Sonication in a water bath can also help to break up small particles and facilitate dissolution.

  • Temperature: Gently warming the solution to 37°C may increase the rate of dissolution. However, be cautious with heat as it could potentially degrade the compound.

Q2: After adding my this compound-DMSO stock solution to my aqueous buffer, the solution becomes cloudy or I see a precipitate.

A2: This indicates that the concentration of this compound in the aqueous buffer is above its solubility limit, leading to precipitation.

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Lower DMSO Percentage: While keeping the final this compound concentration the same, you could try lowering the percentage of DMSO in the final solution, although this is less likely to be the primary cause if the concentration is already low (≤1-2%).

  • Consider Formulation Aids: For certain applications, the use of solubilizing agents or different buffer compositions could be explored, but this will be highly dependent on the specific experimental context.

Q3: I prepared a clear this compound-DMSO stock solution, but after storing it, I now see crystals or a precipitate.

A3: This is a common issue that can occur with stock solutions stored at low temperatures, especially after freeze-thaw cycles.

  • Re-dissolving: Before use, bring the stock solution to room temperature and vortex or sonicate it to try and re-dissolve the precipitate.

  • Storage Conditions: Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles. Storing at -20°C or -80°C is standard practice.

  • Concentration Check: If the precipitate does not re-dissolve, the actual concentration of your stock solution is lower than intended. You may need to prepare a fresh stock solution.

Experimental Workflow for Kinetic Solubility Determination

The following diagram illustrates the key steps in the kinetic solubility determination protocol.

experimental_workflow Kinetic Solubility Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare High-Concentration This compound Stock in DMSO serial_dilute Serially Dilute Stock in DMSO prep_stock->serial_dilute add_to_buffer Add DMSO Solutions to Aqueous Buffer serial_dilute->add_to_buffer incubate Incubate at Controlled Temperature add_to_buffer->incubate measure Measure Turbidity/ Absorbance incubate->measure analyze_data Determine Highest Soluble Concentration measure->analyze_data

Caption: Workflow for determining the kinetic solubility of this compound.

References

Technical Support Center: Optimizing Triflubazam Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Triflubazam is a 1,5-benzodiazepine derivative for which extensive modern in vivo research data is not widely published.[1][2] The following guidelines are based on general principles of pharmacology for benzodiazepines and preclinical in vivo study design. All experimental procedures should be started with a thorough literature review and dose-finding studies.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of this compound and similar benzodiazepine-like compounds for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 1,5-benzodiazepine derivative, structurally related to clobazam, that exhibits sedative and anxiolytic effects.[2] Like other benzodiazepines, its primary mechanism of action is believed to be the positive allosteric modulation of the GABA-A (gamma-aminobutyric acid type A) receptor.[3][4] By binding to the benzodiazepine site on the GABA-A receptor, it enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in central nervous system depression.

Q2: What is a typical starting dose for this compound in an in vivo study?

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is a poorly water-soluble compound. Therefore, a suitable vehicle is required for administration. Based on its solubility profile (DMSO: 60 mg/mL), a common approach for preclinical compounds is to use a co-solvent system.

Recommended Vehicle Formulation: A suggested general-purpose vehicle for a poorly soluble compound like this compound is a mixture of DMSO, PEG300, Tween-80, and saline.

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Always prepare the formulation on the day of dosing and ensure it is a homogenous solution or a fine suspension. For oral gavage, preparing a suspension in 0.5% CMC-Na (carboxymethylcellulose sodium) is also a viable option.

Q4: What are the key pharmacokinetic parameters to consider for benzodiazepines?

A4: The onset and duration of action for benzodiazepines are governed by their pharmacokinetic properties. Key parameters include:

  • Absorption (Tmax): The time to reach maximum plasma concentration. This is influenced by the administration route and the compound's lipophilicity.

  • Distribution (Vd): Highly lipophilic benzodiazepines distribute rapidly into the brain and other fatty tissues, leading to a faster onset but potentially shorter duration of action as they redistribute out of the CNS.

  • Metabolism and Elimination Half-life (t½): Benzodiazepines are primarily metabolized in the liver. The half-life determines the duration of action and the potential for accumulation with repeated dosing. This compound is noted to have a long half-life.

Table 1: Comparative Pharmacokinetic Properties of Select Benzodiazepines (Human Data)
BenzodiazepineHalf-Life (t½)Active MetabolitesOnset of Action
This compound LongInformation not widely available-
Diazepam 20-100 hours (metabolite)Yes (long-acting)Fast
Lorazepam 10-20 hoursNo (short-acting)Intermediate
Clobazam 12-60 hoursYes (long-acting)Intermediate
This table provides comparative data from related compounds to illustrate the range of pharmacokinetic profiles. Specific values for this compound in animal models must be determined experimentally.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations between animals.

  • Potential Cause: Poor or inconsistent dissolution of the compound in the gastrointestinal tract after oral administration.

  • Troubleshooting Steps:

    • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing to minimize food effects on absorption.

    • Optimize Formulation: If using a suspension, reduce the particle size by micronization to increase the surface area and improve the dissolution rate. Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) for highly lipophilic compounds.

    • Increase Sample Size: A larger cohort per group can help manage high variability statistically.

Issue 2: Limited or no observable efficacy at calculated doses.

  • Potential Cause: The compound may not be reaching the target tissue (brain) in sufficient concentrations due to poor bioavailability or rapid metabolism.

  • Troubleshooting Steps:

    • Conduct a Pilot PK/PD Study: A pilot pharmacokinetic (PK) and pharmacodynamic (PD) study is crucial. Measure plasma and brain concentrations of this compound at various time points after dosing and correlate these with a relevant pharmacodynamic endpoint (e.g., sedation, motor activity).

    • Change Administration Route: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism. Note that the vehicle may need to be adjusted for different routes.

    • Re-evaluate Dose Range: The initial dose range may be too low. A dose-escalation study is necessary to establish the relationship between dose, exposure, and effect.

Issue 3: Unexpected toxicity or adverse effects (e.g., excessive sedation, ataxia).

  • Potential Cause: The dose is too high, or the compound has a narrow therapeutic window. Benzodiazepine receptor occupancy is correlated with pharmacodynamic actions; high occupancy can lead to ataxia.

  • Troubleshooting Steps:

    • Determine the Maximum Tolerated Dose (MTD): Conduct an MTD study by administering escalating doses to different groups of animals and closely monitoring for clinical signs of toxicity. This will define the upper limit for your efficacy studies.

    • Refine the Dosing Regimen: If the compound has a long half-life, accumulation may occur with repeated dosing. Consider reducing the dose or increasing the dosing interval.

    • Correlate with Plasma Levels: Measure plasma concentrations at the time of the adverse events to establish a toxicokinetic (TK) profile.

Experimental Protocols & Methodologies

Protocol 1: Dose-Range Finding and MTD Study
  • Animal Model: Select a suitable rodent model (e.g., male C57BL/6 mice, 8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 3-5 days before the experiment.

  • Group Allocation: Assign animals randomly to groups (n=3-5 per group). Include a vehicle control group and at least 3-5 dose-escalation groups (e.g., 5, 15, 50, 100 mg/kg).

  • Formulation & Dosing: Prepare this compound in the chosen vehicle on the day of dosing. Administer a single dose via the intended route (e.g., oral gavage, 10 mL/kg volume).

  • Observation: Monitor animals continuously for the first 4 hours and then at regular intervals for 24-48 hours. Record clinical signs of toxicity (e.g., sedation, ataxia, respiratory distress, mortality).

  • Data Analysis: The MTD is defined as the highest dose that causes no more than 10% weight loss and no mortality or other severe clinical signs.

Protocol 2: Pilot Pharmacokinetic (PK) Study
  • Animal Model & Dosing: Use the same animal model as in efficacy studies. Administer a single mid-range dose of this compound determined from the dose-finding study.

  • Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). For brain concentration, collect whole brains at the same time points from separate groups of animals.

  • Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.

  • Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC (Area Under the Curve), and half-life (t½). Determine the brain-to-plasma ratio.

Visualizations: Pathways and Workflows

Signaling Pathway

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Potentiates GABA Binding & Effect

Caption: Simplified GABA-A receptor signaling pathway modulated by this compound.

Experimental Workflow

InVivo_Dosage_Optimization cluster_0 Phase 1: Preparation & Range Finding cluster_1 Phase 2: Pharmacokinetics & Dynamics cluster_2 Phase 3: Efficacy Testing A Literature Review & Compound Characterization B Formulation Development (Vehicle Selection) A->B C Dose-Range Finding & MTD Study B->C D Pilot PK Study (Plasma & Brain Levels) C->D Inform Dose F PK/PD Correlation D->F E PD Biomarker Selection (e.g., Sedation Score) E->F G Dose Selection for Efficacy Study F->G Establish Therapeutic Window H In Vivo Efficacy Study (Disease Model) G->H I Data Analysis & Conclusion H->I

Caption: Experimental workflow for in vivo dosage optimization of a novel compound.

References

Triflubazam Off-Target Effects: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triflubazam in their experiments. The following information addresses potential off-target effects that may influence experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results are inconsistent when using this compound as a GABA-A receptor modulator. What could be the cause?

A1: While this compound is primarily a modulator of the GABA-A receptor, inconsistencies in your results could arise from several factors, including potential off-target activities. As a 1,5-benzodiazepine, its pharmacological profile may differ from the more common 1,4-benzodiazepines.[1][2] Consider the following troubleshooting steps:

  • Paradoxical Effects: At certain concentrations or in specific experimental systems, benzodiazepines can elicit paradoxical effects such as increased neuronal excitability or anxiety-like behaviors in animal models.[3][4] This is a known class effect for benzodiazepines.

  • Metabolite Activity: Ensure that the metabolic stability of this compound in your experimental system is characterized. Active metabolites may have different pharmacological profiles and could contribute to the observed effects.

  • Cross-reactivity with other Receptors: Although specific data for this compound is limited, benzodiazepines as a class have been reported to have low-affinity interactions with other receptors. If your system expresses a high concentration of a particular receptor, even weak off-target binding could become significant.

Q2: I am observing unexpected changes in cell signaling pathways that are not directly related to GABA-A receptor activation. Could this be an off-target effect of this compound?

A2: Yes, unexpected changes in signaling pathways could indicate off-target effects. While the primary mechanism of action for this compound is the potentiation of GABAergic neurotransmission, off-target interactions can lead to the modulation of other signaling cascades.

  • Troubleshooting Workflow:

    • Confirm On-Target Effect: Use a positive control for GABA-A receptor modulation to ensure your assay is working as expected.

    • Dose-Response Analysis: Perform a dose-response curve for this compound. Off-target effects may only appear at higher concentrations.

    • Use a Structural Analogue: Compare the effects of this compound with a structurally dissimilar GABA-A modulator. If the unexpected signaling is unique to this compound, it is more likely to be an off-target effect.

    • Inhibitor Studies: Use specific inhibitors for the unexpected signaling pathway to confirm if this compound is acting upstream of the inhibited component.

Q3: Are there any known off-target binding sites for this compound?

A3: Publicly available, comprehensive off-target screening data for this compound is limited. As a 1,5-benzodiazepine, it is structurally related to clobazam.[5] While specific binding affinities for off-targets are not well-documented in the literature, the known side-effect profile of clobazam can suggest potential areas of off-target interaction. Researchers should be mindful of these potential interactions in their experimental designs.

Quantitative Data on Potential Off-Target Interactions

Potential Off-Target AreaObserved Effect in Related Compounds (Clobazam)Implication for In Vitro/In Vivo Research
Voltage-gated sodium channels Anticonvulsant activityMay influence neuronal firing rates independent of GABA-A receptors.
Voltage-gated calcium channels Muscle relaxant and sedative effectsCould impact calcium-dependent signaling pathways and neurotransmitter release.
Monoamine Neurotransmitter Systems Mood changes, depressionPotential for interaction with serotonin, dopamine, or norepinephrine pathways.
Immune System Signaling Severe skin reactions (DRESS, SJS, TEN)May modulate cytokine release or immune cell function in certain assays.

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay to Assess Off-Target Binding

This protocol provides a general framework for assessing the binding of this compound to a non-GABA-A receptor of interest.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the receptor of interest.

  • Radioligand Incubation: Incubate the membranes with a known radioligand for the target receptor in the presence of increasing concentrations of this compound.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 2: Functional Assay to Evaluate Off-Target Activity

This protocol outlines a general method for determining if this compound has a functional effect on a suspected off-target pathway.

  • Cell Culture: Culture a cell line that expresses the off-target receptor and has a quantifiable downstream signaling pathway (e.g., cAMP production, calcium flux, or reporter gene expression).

  • Compound Treatment: Treat the cells with increasing concentrations of this compound. Include a known agonist or antagonist for the receptor as a positive control.

  • Functional Readout: Measure the functional response at an appropriate time point after compound addition.

  • Data Analysis: Generate a dose-response curve to determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity) of this compound at the off-target receptor.

Visualizing Potential Off-Target Effects

Triflubazam_Off_Target_Hypothesis cluster_off_target Potential Off-Target Interactions This compound This compound GABA_A GABA-A Receptor (On-Target) This compound->GABA_A Primary Action VGSC Voltage-Gated Sodium Channels This compound->VGSC Hypothesized VGCC Voltage-Gated Calcium Channels This compound->VGCC Hypothesized Monoamine Monoamine Systems This compound->Monoamine Hypothesized Immune Immune Signaling This compound->Immune Hypothesized Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition Unexpected_Phenotype Unexpected Experimental Phenotype VGSC->Unexpected_Phenotype VGCC->Unexpected_Phenotype Monoamine->Unexpected_Phenotype Immune->Unexpected_Phenotype

Caption: Hypothesized on-target and potential off-target pathways of this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Results Check_On_Target Confirm On-Target Effect (GABA-A Modulation) Start->Check_On_Target Dose_Response Perform Dose-Response Analysis Check_On_Target->Dose_Response Structural_Analogue Test Structurally Dissimilar GABA-A Modulator Dose_Response->Structural_Analogue Inhibitor_Study Use Pathway-Specific Inhibitors Structural_Analogue->Inhibitor_Study Conclusion Attribute to Off-Target Effect Inhibitor_Study->Conclusion

Caption: A workflow for troubleshooting unexpected results with this compound.

References

Triflubazam Behavioral Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Triflubazam behavioral experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for common behavioral assays used to evaluate this compound, a 1,5-benzodiazepine that acts as a positive allosteric modulator of GABA-A receptors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My animals show no anxiolytic effect with this compound in the elevated plus maze (EPM). What could be the reason?

A1: Several factors could contribute to a lack of anxiolytic effect in the EPM. Consider the following:

  • Dosage: The dose of this compound may be suboptimal. Benzodiazepines can have a narrow therapeutic window, and higher doses can lead to sedative effects that mask anxiolysis. It's crucial to perform a dose-response study to identify the most effective anxiolytic dose without inducing significant sedation.

  • One-Trial Tolerance: A significant issue with benzodiazepines in the EPM is the "one-trial tolerance" phenomenon.[1][2][3][4] If animals have had prior experience with the maze, even a single exposure can lead to a learned avoidance of the open arms, which can mask the anxiolytic effects of the drug upon re-exposure.[1] To mitigate this, ensure that each animal is tested only once in the EPM.

  • Handling and Acclimation: Insufficient handling and acclimation can lead to high baseline anxiety, making it difficult to observe the anxiolytic effects of a drug. Ensure animals are handled for several days leading up to the experiment and are allowed to acclimate to the testing room for at least 30-60 minutes before the trial.

  • Environmental Factors: The testing environment plays a critical role. Inconsistent lighting, noise, or strong odors can all affect anxiety levels and confound results. Maintain consistent environmental conditions for all animals.

Q2: I'm observing hyperactivity or paradoxical agitation in my rodents after this compound administration in the open field test. Is this normal?

A2: While benzodiazepines are generally sedating at higher doses, paradoxical reactions, including hyperactivity and aggression, can occur, although they are less common in preclinical studies. Potential reasons for this include:

  • Dose: The observed hyperactivity could be a dose-dependent effect. Some benzodiazepines can cause behavioral disinhibition at lower doses before sedation occurs at higher doses. A careful dose-response evaluation is necessary.

  • Genetic Strain: The genetic background of the rodent strain can significantly influence their response to psychoactive drugs. Some strains may be more prone to paradoxical reactions.

  • Metabolism: Individual differences in drug metabolism could lead to unexpected behavioral outcomes.

If you observe this, it is crucial to document the behaviors thoroughly and consider testing a wider range of doses or a different rodent strain.

Q3: The results from my light-dark box test are highly variable between animals in the same treatment group. How can I reduce this variability?

A3: High inter-animal variability is a common challenge in behavioral research. To improve consistency in the light-dark box test:

  • Standardize the Procedure: Ensure every aspect of the protocol is consistent for all animals. This includes the initial placement of the animal in the apparatus (e.g., always in the light compartment), the lighting conditions in both compartments, and the duration of the test.

  • Control for Olfactory Cues: Thoroughly clean the apparatus with 70% ethanol or another suitable disinfectant between each animal to eliminate scent cues from previous subjects.

  • Habituation: A consistent habituation period in the testing room before the experiment is crucial to reduce stress from the novel environment.

  • Experimenter Bias: The experimenter's presence and handling can influence animal behavior. Whenever possible, the experimenter should be blind to the treatment conditions.

Experimental Protocols and Data

Elevated Plus Maze (EPM)

The EPM is a widely used assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: The maze consists of four arms (e.g., for rats: 50 cm long x 10 cm wide) arranged in a plus shape and elevated from the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle control at the predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Procedure: Place the animal in the center of the maze, facing one of the enclosed arms. Allow the animal to explore the maze for a 5-minute period.

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system. An entry is typically defined as all four paws entering an arm.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal.

ParameterVehicle Control (Mean ± SEM)This compound (Anxiolytic Dose) (Mean ± SEM)
% Time in Open Arms 15 ± 3%35 ± 5%
% Open Arm Entries 20 ± 4%40 ± 6%
Total Arm Entries 25 ± 528 ± 6

Note: These are representative data and will vary depending on the rodent strain, dose, and specific experimental conditions.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls of the arena (thigmotaxis), while less anxious animals are more willing to explore the center.

  • Apparatus: A square or circular arena (e.g., for mice: 40 x 40 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone by the analysis software.

  • Acclimation: Habituated the animals to the testing room for at least 30 minutes prior to the test.

  • Drug Administration: Administer this compound or vehicle control at the designated time before the test.

  • Procedure: Gently place the animal in the center of the open field. Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

  • Data Collection: Use a video tracking system to record the total distance traveled, the time spent in the center and peripheral zones, and the number of entries into the center zone.

  • Cleaning: Clean the arena thoroughly with 70% ethanol between each trial.

ParameterVehicle Control (Mean ± SEM)This compound (Anxiolytic Dose) (Mean ± SEM)This compound (Sedative Dose) (Mean ± SEM)
Time in Center (%) 10 ± 2%25 ± 4%8 ± 2%
Center Entries 8 ± 215 ± 35 ± 1
Total Distance (m) 30 ± 532 ± 615 ± 3

Note: These are representative data. An anxiolytic dose should increase center exploration without significantly affecting total distance traveled. A sedative dose will likely decrease both center exploration and overall locomotion.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytic compounds increase the time spent in the light compartment.

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer this compound or vehicle control.

  • Procedure: Place the mouse in the center of the light compartment, facing away from the opening. Allow the animal to explore the apparatus for a predetermined time (e.g., 5-10 minutes).

  • Data Collection: Record the time spent in each compartment and the number of transitions between the two compartments using a video tracking system.

  • Cleaning: Clean the box with 70% ethanol after each animal.

ParameterVehicle Control (Mean ± SEM)This compound (Anxiolytic Dose) (Mean ± SEM)
Time in Light Box (s) 120 ± 20 s200 ± 25 s
Transitions 15 ± 318 ± 4
Latency to enter dark (s) 30 ± 5 s60 ± 10 s

Note: These are representative data. Anxiolytics are expected to increase the time spent in the light box and the latency to first enter the dark box.

Visualizations

Signaling Pathway

GABA_A_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged GABA_R GABA-A Receptor (Ligand-gated Cl- channel) Vesicle->GABA_R GABA Release Cl_ion Cl- GABA_R->Cl_ion Influx This compound This compound (Positive Allosteric Modulator) This compound->GABA_R Binds to allosteric site Hyperpolarization Hyperpolarization (Inhibition of neuron) Cl_ion->Hyperpolarization

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Workflow

Experimental_Workflow A Animal Acclimation (e.g., 30-60 min in testing room) B Drug Administration (this compound or Vehicle) A->B C Pre-Test Interval (e.g., 30 min) B->C D Behavioral Assay (EPM, OFT, or Light-Dark Box) C->D E Data Recording (Video Tracking) D->E F Data Analysis E->F

Caption: General workflow for this compound behavioral experiments.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Behavioral Results CheckDose Is the dose appropriate? (Consider dose-response curve) Start->CheckDose CheckProtocol Is the experimental protocol standardized and consistent? CheckDose->CheckProtocol Yes OptimizeDose Optimize dose in a pilot study CheckDose->OptimizeDose No CheckEnvironment Are environmental factors controlled? CheckProtocol->CheckEnvironment Yes Standardize Review and standardize handling, acclimation, and procedure CheckProtocol->Standardize No CheckStrain Is the animal strain appropriate? CheckEnvironment->CheckStrain Yes ControlEnv Control for lighting, noise, and olfactory cues CheckEnvironment->ControlEnv No ConsiderStrain Consider using a different animal strain CheckStrain->ConsiderStrain No ReRun Re-run experiment with optimized parameters CheckStrain->ReRun Yes OptimizeDose->ReRun Standardize->ReRun ControlEnv->ReRun ConsiderStrain->ReRun

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Overcoming Benzodiazepine Tolerance in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific research on Triflubazam, this guide focuses on the broader class of benzodiazepines. The principles and protocols described herein are based on extensive research into benzodiazepine tolerance and are expected to be largely applicable to this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and troubleshooting animal studies on benzodiazepine tolerance.

Frequently Asked Questions (FAQs)

Q1: Why am I observing rapid tolerance to the sedative/hypnotic effects of my benzodiazepine compound?

A1: Tolerance to the sedative, hypnotic, and anticonvulsant effects of benzodiazepines develops relatively quickly, often within a few days to a week of continuous administration.[1][2][3] This is a well-documented phenomenon and likely represents a neuroadaptive change in the animal's response to the drug. In contrast, tolerance to the anxiolytic (anti-anxiety) effects develops much more slowly, if at all.[1][2]

Q2: I am not seeing tolerance develop to the anxiolytic effects of my compound. Is my experimental design flawed?

A2: Not necessarily. Several studies indicate that tolerance to the anxiolytic effects of benzodiazepines may not develop, even after prolonged treatment. If your study aims to model long-term anxiolytic efficacy, this finding may be expected. However, some evidence suggests that with very long-term administration (e.g., over 25 days), some degree of tolerance to anxiolytic effects can be observed.

Q3: My results are highly variable between individual animals. How can I reduce this variability?

A3: Several factors can contribute to inter-individual variability in the development of benzodiazepine tolerance:

  • Genetic Background: Different strains of mice or rats can exhibit varying sensitivities to benzodiazepines and propensities for tolerance development.

  • Drug Administration: Ensure consistent dosing, timing, and route of administration. For oral administration, monitor food and water intake, as this can affect drug absorption.

  • Behavioral Testing: Habituation to the testing apparatus and environment is crucial. Ensure that all animals are handled consistently and that testing occurs at the same time of day to minimize circadian influences.

Q4: What are the primary molecular mechanisms underlying benzodiazepine tolerance?

A4: The development of tolerance is a complex process involving neuroplastic changes. Key proposed mechanisms include:

  • GABA-A Receptor Uncoupling: A functional desensitization where the allosteric potentiation between the GABA and benzodiazepine binding sites is reduced.

  • Changes in GABA-A Receptor Subunit Expression: Chronic benzodiazepine exposure can lead to alterations in the expression of specific GABA-A receptor subunits, particularly a downregulation of the α1 and α5 subunits.

  • Phosphorylation of Receptor Subunits: Increased phosphorylation of the γ2 subunit has been associated with the development of tolerance to sedative effects.

  • Alterations in Other Neurotransmitter Systems: Changes in the glutamate system, including the upregulation of NMDA and AMPA receptors, have also been implicated.

Troubleshooting Guides

Problem 1: Inconsistent or Absent Tolerance to Sedative/Anticonvulsant Effects
Potential Cause Troubleshooting Steps
Insufficient Duration or Dose of Treatment - Review the literature for established protocols for the specific benzodiazepine or a similar compound. - Consider increasing the duration of drug administration (e.g., from 7 to 14 days). - Perform a dose-response study to ensure the initial dose is sufficient to produce a robust effect that can be measured as it diminishes.
Pharmacokinetic Issues (Dispositional Tolerance) - Measure plasma or brain concentrations of the drug at different time points during the chronic treatment paradigm to check for increased metabolism. - If drug clearance is significantly increased, adjust the dosing regimen accordingly.
Learned Adaptation to Behavioral Test - Vary the behavioral assays used to measure sedation or motor impairment. - Ensure that animals are not over-trained on a specific task, which could mask the pharmacological effects.
Inappropriate Behavioral Assay - Use assays sensitive to sedative effects, such as the open field test (measuring locomotor activity), rotarod test (for motor coordination), or home cage activity monitoring.
Problem 2: Difficulty Differentiating Tolerance from Withdrawal
Potential Cause Troubleshooting Steps
Overlapping Behavioral Manifestations - Tolerance is the decreased effect of the drug with repeated administration. Withdrawal is the emergence of new symptoms upon drug cessation. - To specifically measure tolerance, test the drug's effect while the animal is still under the chronic treatment regimen. - To measure withdrawal, observe the animal after the drug has been discontinued. Common withdrawal signs include hyperactivity, anxiety-like behaviors, and decreased food intake.
Inter-dose Withdrawal - With short-acting benzodiazepines, animals may experience withdrawal symptoms between doses, which can confound behavioral testing. - Consider using a longer-acting benzodiazepine or a different administration schedule (e.g., twice daily instead of once daily) to maintain more stable drug levels.

Quantitative Data Summary

Table 1: Time Course of Tolerance to Different Benzodiazepine Effects

Effect Typical Onset of Tolerance in Animal Models Reference
Sedative/Hypnotic 3-7 days
Anticonvulsant 5-7 days
Anxiolytic Generally not observed within 15 days; may appear after >25 days
Motor Impairment 5-7 days

Table 2: Examples of Molecular Changes Associated with Benzodiazepine Tolerance

Molecular Change Brain Region Time Course Associated Effect Reference
GABA/Benzodiazepine Site Uncoupling Cerebral Cortex7-14 daysSedation
Decreased α5 Subunit Expression Dentate Gyrus7 daysSedation
Increased γ2 Subunit Phosphorylation Cerebral Cortex7 daysSedation
Transcriptional Downregulation of α1 Subunit Cerebral Cortical NeuronsSustained ExposureGeneral Tolerance

Experimental Protocols

Protocol 1: Induction and Assessment of Tolerance to Sedative Effects
  • Animals: Male Wistar rats (250-300g).

  • Drug Administration:

    • Administer diazepam (e.g., 5 mg/kg, i.p.) or vehicle once daily for 14 consecutive days.

  • Behavioral Assessment (Open Field Test):

    • On days 1, 7, and 14, place the animal in the center of an open field arena (e.g., 100x100 cm) 30 minutes after drug or vehicle injection.

    • Record locomotor activity (e.g., distance traveled, number of line crossings) for 10 minutes.

    • Tolerance is indicated by a significantly smaller reduction in locomotor activity in the diazepam-treated group on days 7 and 14 compared to day 1.

  • Molecular Analysis (Optional):

    • On day 15, sacrifice the animals and collect brain tissue (e.g., cerebral cortex, hippocampus).

    • Perform Western blotting to assess GABA-A receptor subunit expression (e.g., α1, α5, γ2) and phosphorylation status.

    • Conduct benzodiazepine binding assays to assess for receptor uncoupling.

Protocol 2: Induction and Assessment of Tolerance to Anxiolytic Effects
  • Animals: Male Swiss mice (25-30g).

  • Drug Administration:

    • Administer diazepam (e.g., 2 mg/kg, p.o.) or vehicle once daily for 14 consecutive days.

  • Behavioral Assessment (Elevated Plus Maze - EPM):

    • On day 15, 30 minutes after the final drug or vehicle injection, place the mouse in the center of the EPM, facing an open arm.

    • Record the time spent in and the number of entries into the open and closed arms for 5 minutes.

    • An anxiolytic effect is indicated by an increase in the time spent in and entries into the open arms.

    • Tolerance is demonstrated if the diazepam-treated group shows a significantly reduced anxiolytic effect on day 15 compared to an acute treatment group.

Visualizations

Signaling Pathways and Experimental Workflows

GABAA_Tolerance_Pathway cluster_chronic_bzd Chronic Benzodiazepine (BZD) Exposure cluster_gabaa_receptor GABA-A Receptor Complex cluster_cellular_adaptations Cellular Adaptations cluster_outcome Functional Outcome BZD Benzodiazepine GABA_A GABA-A Receptor BZD->GABA_A Prolonged Allosteric Modulation Uncoupling Receptor Uncoupling (GABA & BZD sites) GABA_A->Uncoupling Subunit_Change ↓ α1 / α5 Subunit Expression GABA_A->Subunit_Change Phosphorylation ↑ γ2 Subunit Phosphorylation GABA_A->Phosphorylation Tolerance Tolerance (Reduced Sedative/Anticonvulsant Effect) Uncoupling->Tolerance Subunit_Change->Tolerance Phosphorylation->Tolerance Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Chronic Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Selection 1. Animal Selection (e.g., Wistar Rats) Group_Assignment 2. Group Assignment (Vehicle vs. BZD) Animal_Selection->Group_Assignment Daily_Dosing 3. Daily Drug Administration (e.g., 14 days) Group_Assignment->Daily_Dosing Behavioral_Testing 4. Behavioral Testing (e.g., Day 1, 7, 14) Daily_Dosing->Behavioral_Testing Molecular_Analysis 5. Molecular Analysis (Post-mortem) Daily_Dosing->Molecular_Analysis endpoint Data_Analysis 6. Statistical Analysis & Interpretation Behavioral_Testing->Data_Analysis Molecular_Analysis->Data_Analysis

References

Mitigating sedative effects of Triflubazam in research

Author: BenchChem Technical Support Team. Date: November 2025

Triflubazam Research Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential troubleshooting guides and frequently asked questions (FAQs) for mitigating the sedative effects of this compound during experimental research.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments involving this compound, providing actionable solutions and detailed protocols.

Issue 1: Excessive Sedation Obscuring Primary Behavioral Endpoints

Question: My rodent models are exhibiting profound sedation at the intended therapeutic dose of this compound, which is confounding the results of my cognitive and anxiolytic assays. How can I reduce sedation while retaining the desired therapeutic effect?

Answer: This is a common challenge when working with GABA-A receptor modulators. The primary strategies involve refining the dose, altering the experimental timeline, and considering the use of a counteracting agent.

1. Conduct a Dose-Response Analysis for Sedation

Before proceeding with complex behavioral assays, it is critical to establish the dose-response relationship for this compound's sedative effects in your specific animal model and strain. This allows you to identify a dose that provides the desired therapeutic effect with minimal sedation.

Experimental Protocol: Assessing Sedation via Locomotor Activity

  • Subjects: Male C57BL/6 mice (8-10 weeks old), n=8 per group.

  • Groups: Vehicle control, and at least four doses of this compound (e.g., 0.25, 0.5, 1.0, 2.0 mg/kg).

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Acclimation: Place mice in an open field arena (40x40x40 cm) immediately after injection and allow them to acclimate for 10 minutes.

  • Data Collection: Record locomotor activity (total distance traveled) for 30 minutes using an automated tracking system.

  • Analysis: Compare the mean distance traveled for each dose group against the vehicle control using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Table 1: Example Dose-Response Data for this compound-Induced Sedation

Dose GroupMean Total Distance (cm)% Reduction vs. VehicleStatistical Significance
Vehicle2150 ± 1500%-
0.25 mg/kg1980 ± 1307.9%p > 0.05
0.50 mg/kg1550 ± 11527.9%p < 0.05
1.0 mg/kg870 ± 9559.5%p < 0.001
2.0 mg/kg350 ± 6083.7%p < 0.001

2. Optimize the Timing of Behavioral Testing

The peak sedative effect may have a different time course than the peak therapeutic effect. Test your primary behavioral endpoint at different time points post-administration (e.g., 30, 60, 90, 120 minutes) to find a window where the desired effect is present but sedation has partially subsided.

Issue 2: Differentiating Sedative Effects from Anxiolytic Activity

Question: In the Elevated Plus Maze (EPM), my this compound-treated animals show increased time in the open arms, but they are also moving less overall. Is this a true anxiolytic effect or a result of sedation?

Answer: This is a critical confounding variable. A true anxiolytic effect should ideally not be accompanied by a significant decrease in general motor activity. To dissect these two effects, you must use a control test for locomotion and analyze multiple parameters from your primary assay.

1. Correlate with an Open Field Test (OFT)

Run a separate cohort of animals in an OFT at the same dose and time point as your EPM experiment. A significant reduction in total distance traveled in the OFT suggests that the behavior in the EPM is, at least in part, influenced by sedation.

2. Analyze Multiple EPM Parameters

A true anxiolytic profile in the EPM involves not just increased time in the open arms, but also an increase in the number of entries into the open arms. A sedated animal may remain immobile in an open arm after entering, artificially inflating the "time in open arms" metric without a corresponding increase in exploratory entries.

Table 2: Interpretation Matrix for EPM and OFT Data

EPM: % Time in Open ArmsEPM: # of Open Arm EntriesOFT: Total LocomotionInterpretation
↑ or ↔Anxiolytic Effect
Confounded by Sedation
↔ or ↓Primarily Sedative Effect

Logical Flow for Differentiating Anxiolysis from Sedation

G cluster_sedation A Administer this compound B Run Elevated Plus Maze (EPM) & Open Field Test (OFT) A->B C Locomotion Decreased in OFT? B->C D Time in EPM Open Arms Increased? C->D Yes C->D No F Result Confounded by Sedation C->F Yes G Primarily Sedative Effect C->G Yes E Entries to EPM Open Arms Increased? D->E Yes D->G No E->F No H Anxiolytic Effect Likely E->H Yes I No Clear Effect

Caption: Decision tree for interpreting behavioral assay results.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced sedation?

A1: this compound, as a 1,5-benzodiazepine, is a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2] It binds to a site distinct from the GABA binding site, enhancing the receptor's affinity for GABA.[1] This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and widespread inhibition of the central nervous system, which manifests as sedation.[1][3]

Hypothesized Mechanism of Action

cluster_postsynaptic Postsynaptic Neuron Membrane GABA_R GABA-A Receptor Cl_channel Cl- Channel GABA_R->Cl_channel Opens more frequently Result Hyperpolarization (Neuronal Inhibition / Sedation) Cl_channel->Result Increased Cl- Influx GABA GABA GABA->GABA_R Binds (Orthosteric Site) This compound This compound This compound->GABA_R Binds (Allosteric Site)

Caption: Signaling pathway for this compound's sedative effect.

Q2: Can the sedative effects of this compound be reversed experimentally?

A2: Yes. For mechanistic studies or in case of suspected overdose in an animal model, the sedative effects of benzodiazepines like this compound can be reversed by administering Flumazenil. Flumazenil is a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor, which displaces this compound and rapidly reverses its effects.

Q3: How can we develop this compound analogs with a reduced sedative profile?

A3: The sedative effects of benzodiazepines are primarily mediated by their action on GABA-A receptors containing the α1 subunit. In contrast, anxiolytic effects are largely associated with α2 and α3 subunits. A key drug development strategy is to synthesize and screen new analogs of this compound for selectivity towards α2/α3-containing receptors over α1-containing receptors. This involves in vitro binding and functional assays using cell lines expressing specific recombinant GABA-A receptor subtypes, followed by in vivo behavioral testing to confirm the reduced sedative profile.

Drug Discovery Workflow for Reduced Sedation

References

Technical Support Center: Triflubazam Formulation for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of Triflubazam in preclinical research.

Troubleshooting Guides

Researchers may encounter several challenges when formulating the poorly water-soluble compound this compound. This guide provides solutions to common issues.

Low Solubility

Problem: this compound is difficult to dissolve in common aqueous vehicles, leading to inaccurate dosing and poor bioavailability.

Solutions:

  • Co-solvent Systems: this compound's solubility can be significantly increased by using a combination of solvents. A common approach is to first dissolve this compound in a small amount of an organic solvent before diluting it with other vehicles.

  • pH Adjustment: While this compound is a neutral compound, exploring the effects of pH on the solubility of your complete formulation can sometimes be beneficial, especially if other ionizable excipients are present.

  • Particle Size Reduction: For suspension formulations, reducing the particle size of the this compound powder can increase the surface area available for dissolution. This can be achieved through techniques like micronization or nanomilling.

  • Use of Surfactants: Surfactants can aid in wetting the this compound particles and preventing their agglomeration, which is particularly useful for suspension formulations.

Table 1: Quantitative Solubility of Clobazam (a structural analog of this compound) in Preclinical Vehicles

VehicleSolubility (mg/mL)Notes
WaterSlightly soluble (~0.188 mg/mL)Poor solubility limits its use as a single vehicle.[1]
EthanolSparingly solubleCan be used as a co-solvent.
Methylene ChlorideFreely solubleUseful for initial stock solution preparation, but must be used with caution due to toxicity.
Polyethylene Glycol 400 (PEG400)>30 mg/mL (at pH 4)A versatile co-solvent for increasing solubility.[2]
15% Captisol® (a cyclodextrin)2 mg/mL (at pH 4)Cyclodextrins can form inclusion complexes to enhance solubility.[2]
MethanolSolubleA standard organic solvent for creating stock solutions.[3]

Note: As specific quantitative solubility data for this compound is limited, data for the structurally similar 1,5-benzodiazepine, clobazam, is provided as a reference.

Formulation Instability

Problem: The prepared this compound formulation shows signs of instability over time, such as precipitation, crystallization, or degradation.

Solutions:

  • Proper Storage: Store formulations at appropriate temperatures to minimize degradation. For solutions, refrigeration (2-8°C) or freezing (-20°C or -80°C) is often recommended.

  • Light Protection: Protect the formulation from light, as benzodiazepines can be light-sensitive.

  • Use of Stabilizers: For suspensions, appropriate suspending agents are crucial to prevent settling. For solutions, antioxidants may be considered if oxidative degradation is a concern.

Table 2: Stability of Clobazam Formulations (as a proxy for this compound)

FormulationStorage ConditionStability
Aqueous Suspension (5 mg/mL)4°CStable for at least 56 days.[4]
Aqueous Suspension (5 mg/mL)25°CStable for at least 56 days.
Oral Film (5, 10, 20 mg)25°C / 60% RHStable for up to 12 months.
Oral Film (5, 10, 20 mg)40°C / 75% RHStable for up to 6 months.
Inconsistent In Vivo Results

Problem: High variability in pharmacokinetic or pharmacodynamic data is observed between animals.

Solutions:

  • Ensure Homogeneity: For suspensions, it is critical to ensure that the formulation is uniformly mixed before each administration to guarantee consistent dosing.

  • Vehicle Selection: The choice of vehicle can significantly impact the absorption and bioavailability of this compound. It is advisable to test different formulations to identify one that provides consistent results.

  • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent across all animals and studies.

Experimental Protocols

This section provides a detailed methodology for preparing a common type of formulation for poorly soluble compounds like this compound.

Protocol: Preparation of an Oral Suspension of this compound for Rodent Preclinical Studies

Objective: To prepare a homogeneous and stable oral suspension of this compound for administration to rodents.

Materials:

  • This compound powder

  • Suspending vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium in purified water)

  • Wetting agent (e.g., 0.1% w/v Polysorbate 80)

  • Mortar and pestle or homogenizer

  • Calibrated balance

  • Volumetric flasks and graduated cylinders

  • Stir plate and stir bar

  • Purified water

Procedure:

  • Vehicle Preparation:

    • Prepare the suspending vehicle by slowly adding the carboxymethylcellulose sodium to the purified water while stirring continuously until a uniform dispersion is achieved.

    • Add the wetting agent (Polysorbate 80) to the vehicle and mix thoroughly.

  • This compound Preparation:

    • Accurately weigh the required amount of this compound powder.

    • If necessary, reduce the particle size of the powder using a mortar and pestle to create a fine, uniform powder.

  • Suspension Formulation:

    • In the mortar, add a small amount of the prepared vehicle to the this compound powder to form a smooth paste. This step is crucial for proper wetting of the drug particles.

    • Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing until the desired final volume is reached.

    • Transfer the suspension to a suitable container and stir with a magnetic stir bar for at least 30 minutes to ensure homogeneity.

  • Quality Control:

    • Visually inspect the suspension for uniformity and the absence of clumps.

    • If possible, measure the pH of the suspension.

    • Before each administration, shake the suspension vigorously to ensure a uniform distribution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a 1,5-benzodiazepine derivative. Like other benzodiazepines, it is a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor in the central nervous system. It binds to a specific site on the receptor, distinct from the GABA binding site, which increases the receptor's affinity for GABA. This enhanced GABAergic activity leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability. This produces sedative and anxiolytic effects.

Q2: How should I store my this compound powder and prepared formulations?

A2: this compound powder should be stored in a well-closed container, protected from light, and at a controlled room temperature or as specified by the supplier. Prepared formulations, especially solutions and suspensions, should be stored at refrigerated temperatures (2-8°C) and protected from light to minimize degradation and microbial growth. For long-term storage of stock solutions, freezing at -20°C or -80°C is recommended.

Q3: Can I use DMSO to dissolve this compound for in vivo studies?

A3: Yes, Dimethyl sulfoxide (DMSO) is a common solvent for initially dissolving poorly soluble compounds like this compound. However, for in vivo studies, the final concentration of DMSO should be kept low (typically below 10%, and even lower for sensitive animal models) to avoid toxicity. A common practice is to dissolve the compound in a small amount of DMSO and then dilute it with other vehicles like polyethylene glycol (PEG), saline, or water containing surfactants like Tween 80.

Q4: What are some suitable vehicles for formulating this compound for oral administration in preclinical studies?

A4: For oral administration, a common and effective approach for poorly soluble compounds like this compound is to create a suspension. Suitable vehicles for this purpose often include aqueous solutions of suspending agents such as:

  • 0.5% - 1% Carboxymethylcellulose (CMC)

  • 0.5% Methylcellulose

  • A combination of suspending agents with a surfactant like 0.1% - 0.5% Tween 80 to aid in wetting the drug particles.

For solution formulations, co-solvent systems are often employed. A widely used example is a mixture of:

  • 10% DMSO

  • 40% PEG300 or PEG400

  • 5% Tween 80

  • 45% Saline or Phosphate-Buffered Saline (PBS)

Q5: How can I troubleshoot issues with my this compound formulation during an experiment?

A5: A logical approach to troubleshooting can help identify and resolve formulation issues efficiently. The following workflow can be a useful guide.

Triflubazam_Troubleshooting start Formulation Issue Identified solubility_issue Is the compound fully dissolved (for solutions) or uniformly dispersed (for suspensions)? start->solubility_issue instability_issue Does the formulation show precipitation, crystallization, or color change over time? solubility_issue->instability_issue Yes check_solubility_params Review solubility data. Increase co-solvent concentration or try alternative solvents. For suspensions, verify particle size and wetting. solubility_issue->check_solubility_params No variability_issue Are in vivo results showing high variability? instability_issue->variability_issue No check_stability_params Check storage conditions (temperature, light). Evaluate excipient compatibility. Consider adding stabilizers or antioxidants. instability_issue->check_stability_params Yes check_dosing_procedure Ensure homogeneous mixing before each dose. Verify accuracy of dosing volume. Standardize administration technique. variability_issue->check_dosing_procedure Yes end Successful Formulation variability_issue->end No reformulate Reformulate with optimized parameters check_solubility_params->reformulate check_stability_params->reformulate check_dosing_procedure->reformulate reformulate->end

A flowchart for troubleshooting common this compound formulation issues.

Mandatory Visualizations

GABA-A Receptor Signaling Pathway with Benzodiazepine Modulation

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABAA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel contains Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization influx of Cl- leads to Inhibition Decreased Neuronal Excitability (Sedative/Anxiolytic Effects) Hyperpolarization->Inhibition GABA GABA (Neurotransmitter) GABA->GABAA_Receptor Binds to orthosteric site This compound This compound (Benzodiazepine) This compound->GABAA_Receptor Binds to allosteric site

The signaling pathway of the GABA-A receptor and its modulation by this compound.

References

Improving reproducibility of Triflubazam experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Triflubazam. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the preparation and execution of experiments with this compound.

Question Answer
1. How should I dissolve this compound for my experiments? This compound is soluble in DMSO at a concentration of 60 mg/mL (179.48 mM); sonication can aid dissolution.[1] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Solvents should be added sequentially, ensuring dissolution at each step. For oral administration, a suspension in 0.5% CMC-Na can be prepared.
2. My experimental results are inconsistent. What are the potential sources of variability? Reproducibility issues in benzodiazepine research can stem from several factors, including the stability of the compound in solution, variability in animal handling and environmental conditions, and the development of tolerance with repeated administration. Ensure consistent preparation of this compound solutions and standardized experimental conditions.
3. How can I confirm the purity and concentration of my this compound sample? High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity and concentration of this compound. A described method uses a pellicular silica gel column with a mobile phase of dioxane-isooctane for analysis in blood and urine samples.[2]
4. What are the expected behavioral effects of this compound in animal models? As a 1,5-benzodiazepine, this compound is expected to exhibit anxiolytic and sedative effects.[3] In rodent models, this typically translates to increased time spent in the open arms of an elevated plus maze or the light compartment of a light-dark box.[4][5]
5. Are there any known issues with this compound stability? While specific stability data for this compound is limited, benzodiazepines can be susceptible to degradation in solution over time, especially when exposed to light or non-optimal pH conditions. It is recommended to prepare fresh solutions for each experiment and store stock solutions at -80°C.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is adapted from a method for analyzing this compound and its metabolites in biological samples.

Objective: To determine the concentration and purity of this compound in a given sample.

Materials:

  • HPLC system with UV detector

  • Pellicular silica gel column

  • Mobile Phase: Dioxane-isooctane

  • Toluene (for extraction)

  • Internal standard

  • This compound standard

Procedure:

  • Sample Preparation:

    • For biological samples (blood, urine), perform a liquid-liquid extraction with toluene.

    • For other samples, dissolve a known quantity in the mobile phase.

  • Chromatographic Conditions:

    • Column: Pellicular silica gel

    • Mobile Phase: Dioxane-isooctane

    • Flow Rate: As optimized for the specific column and system.

    • Detection: UV spectrophotometry at a wavelength determined by the absorption maximum of this compound.

    • Internal Standard: Use a suitable internal standard for quantification.

  • Analysis:

    • Inject the prepared sample and standards into the HPLC system.

    • Record the chromatograms and determine the retention time and peak area for this compound and the internal standard.

    • Construct a calibration curve using the standard solutions and calculate the concentration of this compound in the sample.

In Vivo Behavioral Assessment: Elevated Plus Maze (EPM)

This protocol outlines a standard procedure for assessing the anxiolytic effects of this compound in rodents.

Objective: To evaluate the anxiolytic-like effects of this compound.

Materials:

  • Elevated plus maze apparatus

  • Rodents (mice or rats)

  • This compound solution

  • Vehicle control solution

  • Video recording and analysis software

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Testing:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Score the video recordings for the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

    • An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

Visualizations

This compound Experimental Workflow

G General Experimental Workflow for this compound Studies cluster_prep Preparation cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Analysis prep_compound This compound Purity/Concentration Check (HPLC) prep_solution Solution Preparation (e.g., DMSO/Saline) prep_compound->prep_solution invitro_assay Cell-based or Receptor Binding Assay prep_solution->invitro_assay invivo_admin Drug Administration to Animal Model prep_solution->invivo_admin invitro_data Data Acquisition (e.g., Electrophysiology) invitro_assay->invitro_data data_analysis Statistical Analysis invitro_data->data_analysis invivo_behavior Behavioral Testing (e.g., EPM) invivo_admin->invivo_behavior invivo_sample Sample Collection (Blood, Tissue) invivo_admin->invivo_sample invivo_behavior->data_analysis invivo_sample->data_analysis results Interpretation of Results data_analysis->results

Caption: General workflow for this compound experiments.

Benzodiazepine Signaling Pathway at the GABA-A Receptor

G Mechanism of Action of Benzodiazepines at the GABA-A Receptor cluster_receptor GABA-A Receptor Complex GABA_site GABA Binding Site (alpha/beta subunit interface) Cl_channel Chloride (Cl-) Channel GABA_site->Cl_channel opens BZD_site Benzodiazepine Binding Site (alpha/gamma subunit interface) BZD_site->GABA_site potentiates GABA binding Increased_Cl_influx Increased Chloride Influx Cl_channel->Increased_Cl_influx GABA GABA GABA->GABA_site binds This compound This compound (Benzodiazepine) This compound->BZD_site binds Hyperpolarization Neuronal Hyperpolarization Increased_Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing (Anxiolytic/Sedative Effect) Hyperpolarization->Inhibition

References

Validation & Comparative

A Comparative Analysis of Triflubazam and Clobazam: Unraveling the 1,5-Benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of psychopharmacology, the 1,5-benzodiazepines represent a distinct class of compounds, with triflubazam and clobazam being notable members. While clobazam has established itself as a therapeutic agent for epilepsy and anxiety, this compound, a structurally related compound, saw its development discontinued, leaving a significant gap in comparative clinical data. This guide provides a detailed comparison of this compound and clobazam, drawing upon available preclinical and clinical findings to offer insights for researchers, scientists, and drug development professionals.

Pharmacodynamic Profile: A Tale of Two Benzodiazepines

Both this compound and clobazam are 1,5-benzodiazepine derivatives and are understood to exert their effects through the potentiation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] Their mechanism of action involves binding to the benzodiazepine site on the GABA-A receptor, which in turn enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.[3][4]

Clobazam has been shown to be a partial agonist at the GABA-A receptor.[5] A key characteristic of clobazam is its preferential binding to the α2 subunit of the GABA-A receptor compared to the α1 subunit. This selectivity is thought to contribute to its anxiolytic and anticonvulsant properties with a potentially lower incidence of sedative effects compared to non-selective benzodiazepines.

This compound , also known as ORF 8063, has demonstrated sedative and anxiolytic effects in early pharmacological studies. While its precise binding affinity for different GABA-A receptor subunits is not as extensively documented as for clobazam, its classification as a 1,5-benzodiazepine suggests a similar mechanism of action. The available data indicates it possesses anticonvulsant, anti-anxiety, and hypnotic properties.

Comparative Pharmacokinetic Data

The pharmacokinetic profiles of this compound and clobazam, particularly the long half-life of their active metabolites, are crucial for their therapeutic effects and dosing regimens.

ParameterThis compoundClobazam
Absorption Information not availableRapidly and extensively absorbed following oral administration.
Time to Peak Plasma Concentration (Tmax) Information not available0.5 to 4 hours.
Protein Binding Information not availableApproximately 80-90%.
Metabolism Information not availableExtensively metabolized in the liver, primarily by CYP3A4 and to a lesser extent by CYP2C19 and CYP2B6.
Active Metabolite Information not availableN-desmethylclobazam (norclobazam).
Half-life (Parent Drug) Long half-life.36-42 hours.
Half-life (Active Metabolite) Information not available71-82 hours (N-desmethylclobazam).
Excretion Information not availablePrimarily via urine (approximately 82%) and feces (approximately 11%).

Clinical Efficacy and Safety: A Comparative Overview

Direct head-to-head clinical trials comparing the efficacy and safety of this compound and clobazam are scarce, with the most direct comparison being a study on their effects on sleep.

Effects on Sleep

A comparative study in six healthy male volunteers investigated the effects of this compound (20 mg and 40 mg) and clobazam (10 mg and 20 mg) on sleep patterns. The key findings are summarized below:

Sleep ParameterThis compound (20 mg)This compound (40 mg)Clobazam (10 mg)Clobazam (20 mg)
Sleep Onset Latency No significant effectNo significant effectShortened (P < 0.05)Shortened (P < 0.05)
Latency to Stage 3 Sleep ShortenedShortenedShortenedShortened
Percentage of Stage 1 Sleep Reduced (P < 0.05)Not significantReduced (P < 0.05)Reduced (P < 0.05)
Percentage of Stage 2 Sleep No significant effectNo significant effectNo significant effectIncreased (P < 0.05)
Percentage of Stage 3 Sleep No significant effectNo significant effectNo significant effectReduced (P < 0.01)
Percentage of Stages 3 + 4 Sleep No significant effectNo significant effectNo significant effectReduced (P < 0.05)
Subjective Sleep Quality Impaired at 40 mg (P < 0.05)Impaired at 40 mg (P < 0.05)No significant effectNo significant effect
Morning Wakefulness Sense of less wakefulness at 40 mg (P < 0.05)Sense of less wakefulness at 40 mg (P < 0.05)Sense of less wakefulness (P < 0.01)Sense of less wakefulness (P < 0.01)

Data from Nicholson AN, Stone BM, Clarke CH. Br J Clin Pharmacol. 1977 Oct;4(5):567-72.

Anxiolytic and Anticonvulsant Efficacy

Clobazam has demonstrated efficacy as an anxiolytic and is approved as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome. Clinical trials have shown its effectiveness in reducing seizure frequency. It is also used off-label for other forms of epilepsy. In studies comparing it to diazepam for anxiety, clobazam showed comparable efficacy with potentially fewer sedative side effects.

This compound was studied for its anxiolytic properties in patients with anxiety syndrome. Early pharmacological studies also indicated its potential as an anticonvulsant. However, due to the discontinuation of its development, comprehensive clinical trial data on its efficacy in these indications is not available.

Experimental Protocols

Comparative Sleep Study (this compound vs. Clobazam)

Methodology: This study utilized a double-blind, placebo-controlled crossover design with six healthy male volunteers. Each subject received this compound (20 mg and 40 mg), clobazam (10 mg and 20 mg), and a placebo on separate occasions. All-night sleep electroencephalograms (EEGs) were recorded to objectively measure sleep stages. Subjective assessments of sleep quality and morning alertness were collected using visual analogue scales.

G cluster_protocol Comparative Sleep Study Protocol SubjectRecruitment Recruitment of 6 Healthy Male Volunteers CrossoverDesign Double-Blind, Placebo-Controlled Crossover Design SubjectRecruitment->CrossoverDesign DrugAdministration Administration of this compound (20mg, 40mg), Clobazam (10mg, 20mg), or Placebo CrossoverDesign->DrugAdministration EEG_Recording All-Night Sleep EEG Recording DrugAdministration->EEG_Recording SubjectiveAssessment Subjective Assessment of Sleep and Alertness (Visual Analogue Scales) DrugAdministration->SubjectiveAssessment DataAnalysis Analysis of Sleep Stage Durations and Subjective Ratings EEG_Recording->DataAnalysis SubjectiveAssessment->DataAnalysis

Figure 1. Experimental workflow of the comparative sleep study.
Clobazam Clinical Trial for Refractory Focal Epilepsy (Illustrative Example)

Methodology: An open-label study could involve enrolling adult patients (e.g., 18-65 years old) with drug-resistant focal epilepsy. A baseline seizure frequency would be established over a 12-week period. Subsequently, patients would receive clobazam as an add-on therapy, with the dose titrated up to a maximum tolerated dose (e.g., 40 mg/day) or until seizure freedom is achieved. The primary outcome measure would be the percentage of patients achieving a significant reduction in seizure frequency (e.g., >50%) from baseline. Safety and tolerability would be assessed by monitoring adverse events.

G cluster_trial Illustrative Clobazam Clinical Trial Workflow PatientEnrollment Enrollment of Patients with Refractory Focal Epilepsy Baseline 12-Week Baseline Seizure Frequency Monitoring PatientEnrollment->Baseline ClobazamTitration Clobazam Add-on Therapy with Dose Titration Baseline->ClobazamTitration Maintenance Maintenance Treatment at Tolerated Dose ClobazamTitration->Maintenance EfficacyAssessment Assessment of Seizure Frequency Reduction Maintenance->EfficacyAssessment SafetyMonitoring Monitoring of Adverse Events Maintenance->SafetyMonitoring

Figure 2. Workflow for a typical clobazam clinical trial.

Mechanism of Action Signaling Pathway

Both this compound and clobazam are positive allosteric modulators of the GABA-A receptor. Their binding to the benzodiazepine site enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.

G cluster_pathway GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Benzodiazepine This compound / Clobazam Benzodiazepine->GABA_A_Receptor Binds (Allosteric Site) Chloride_Channel Chloride Channel Opening GABA_A_Receptor->Chloride_Channel Activates Chloride_Influx Chloride Ion Influx Chloride_Channel->Chloride_Influx Leads to Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Causes Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Figure 3. Simplified signaling pathway of 1,5-benzodiazepines.

Conclusion

This compound and clobazam share a common heritage as 1,5-benzodiazepines, acting as positive allosteric modulators of the GABA-A receptor. Clobazam has a well-defined pharmacological profile, with established efficacy and safety for epilepsy and anxiety, supported by extensive clinical data. In contrast, information on this compound is limited due to the cessation of its development. The available comparative data, primarily from a sleep study, suggests subtle differences in their effects on sleep architecture. While this compound showed early promise as a psychotherapeutic agent, the lack of comprehensive modern data prevents a definitive comparison with the clinically established clobazam. Further research into the unique properties of discontinued compounds like this compound could still yield valuable insights for the future development of novel therapeutics.

References

Comparative Efficacy of Triflubazam and Other 1,5-Benzodiazepines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of triflubazam and other notable 1,5-benzodiazepines, with a primary focus on clobazam, for which a larger body of research is available. The comparison is based on available clinical and preclinical data in the areas of hypnotic, anxiolytic, and anticonvulsant effects. This document is intended for researchers, scientists, and drug development professionals.

Overview of 1,5-Benzodiazepines

Benzodiazepines are a class of psychoactive drugs that exert their effects through the enhancement of the gamma-aminobutyric acid (GABA) neurotransmitter system. The 1,5-benzodiazepine subclass, which includes this compound and clobazam, is structurally distinct from the more common 1,4-benzodiazepines, having nitrogen atoms at the 1 and 5 positions of the diazepine ring. This structural difference is believed to contribute to a unique pharmacological profile, potentially offering a better-tolerated alternative with fewer sedative side effects.[1]

Efficacy Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and clobazam.

Table 1: Comparative Efficacy in Sleep Modulation
ParameterThis compound (20mg)This compound (40mg)Clobazam (10mg)Clobazam (20mg)PlaceboReference
Sleep Onset Latency No significant effectNo significant effectShortened (P < 0.05)Shortened (P < 0.05)-[2][3]
Latency to Stage 3 Sleep ShortenedShortenedShortenedShortened-[2][3]
Duration of Awake (Stage 0) & Drowsy (Stage 1) Sleep ReducedReducedReducedReduced-
Percentage of Stage 1 Sleep Reduced (P < 0.05)No significant effectReduced (P < 0.05)Reduced (P < 0.05)-
Percentage of Stage 2 Sleep No significant effectNo significant effectNo significant effectIncreased (P < 0.05)-
Percentage of Stage 3 Sleep No significant effectNo significant effectNo significant effectReduced (P < 0.01)-
Percentage of Stages 3 + 4 Sleep No significant effectNo significant effectNo significant effectReduced (P < 0.05)-
Subjective Sleep Quality Impaired (P < 0.05)Impaired (P < 0.05)---
Morning Alertness Less wakefulness (P < 0.05)Less wakefulness (P < 0.05)Less wakefulness (P < 0.01)Less wakefulness (P < 0.01)-
Table 2: Anxiolytic Efficacy of Clobazam
Study DesignDrug/DosageComparator/DosageKey Efficacy FindingsReference
Randomized, double-blind, placebo-controlledClobazam (mean 59mg/day)Diazepam (mean 25mg/day)Both drugs significantly more effective than placebo. Similar incidence of sedation, but less dizziness with clobazam.
Double-blindClobazam (20mg single daily dose)Diazepam (5mg 3x daily)Equally effective in reducing anxiety symptoms based on Hamilton Anxiety Rating Scale. Clobazam produced fewer side effects, particularly drowsiness.
Non-placebo-controlled trialClobazamDiazepamBoth drugs were equally anxiolytic.
Randomized, double-blindClobazamChlordiazepoxideClobazam was more effective than chlordiazepoxide at 7 and 14 days based on the Hamilton Anxiety Rating Scale in treating acute alcohol withdrawal.
Table 3: Anticonvulsant Efficacy of Clobazam
Study PopulationStudy DesignKey Efficacy FindingsReference
Lennox-Gastaut Syndrome (LGS)Phase III, randomized, placebo-controlledDose-dependent reduction in weekly drop seizure rates: 41.2% (0.25mg/kg/day), 49.4% (0.5mg/kg/day), and 68.3% (1.0mg/kg/day) vs 12.1% for placebo.
Drug-Refractory Epilepsy (Adults)Retrospective chart review50.3% of patients had >50% reduction in seizure frequency; 20.5% were seizure-free at first follow-up.
Various Epilepsy SyndromesRetrospective reviewGood outcome (seizure-free or rare seizures) in 67% of patients with focal epilepsy, 54% with symptomatic generalized epilepsy, and 38% with primary generalized epilepsy.
Children with partial or generalized tonic-clonic seizuresComparative studyClobazam demonstrated equivalent efficacy to carbamazepine and phenytoin.

Experimental Protocols

Human Sleep Study: this compound vs. Clobazam
  • Objective: To compare the effects of this compound and clobazam on sleep patterns in healthy individuals.

  • Subjects: Six healthy male volunteers.

  • Design: A placebo-controlled, crossover study. Each subject received two doses of this compound (20 mg and 40 mg), two doses of clobazam (10 mg and 20 mg), and a placebo on separate occasions.

  • Methodology:

    • All-night sleep electroencephalography (EEG) was recorded to objectively measure sleep stages.

    • Subjective assessments of well-being and sleep quality were collected using visual analogue scales.

  • Key Parameters Measured: Total sleep time, sleep onset latency, latency to stage 3, duration of each sleep stage, and number of stage shifts.

Anxiolytic Study: Clobazam vs. Diazepam
  • Objective: To compare the anxiolytic efficacy and side effect profile of clobazam and diazepam.

  • Subjects: 45 anxious out-patients.

  • Design: A double-blind, comparative study.

  • Methodology:

    • Patients were randomly assigned to receive either a single daily dose of 20 mg clobazam or 5 mg diazepam three times a day.

    • The severity of anxiety symptoms was assessed before, during, and at the end of the trial using the Hamilton Anxiety Rating Scale.

    • Side effects were recorded throughout the study.

Anticonvulsant Study: Clobazam in Lennox-Gastaut Syndrome
  • Objective: To evaluate the efficacy and safety of clobazam as adjunctive therapy for seizures in patients with Lennox-Gastaut Syndrome.

  • Subjects: 238 patients with LGS.

  • Design: A Phase III, randomized, double-blind, placebo-controlled trial.

  • Methodology:

    • Patients were randomized to receive placebo or one of three daily doses of clobazam (0.25, 0.5, or 1.0 mg/kg/day).

    • The primary efficacy measure was the percent reduction in the weekly frequency of drop seizures (atonic, tonic, or myoclonic) from a 4-week baseline period to a 12-week maintenance period.

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

The primary mechanism of action for 1,5-benzodiazepines is the positive allosteric modulation of the GABA-A receptor. This enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to Chloride_Influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx Opens Channel Benzodiazepine_Site 1,5-Benzodiazepine Binding Site Benzodiazepine_Site->GABA_A_Receptor Modulates Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Influx->Hyperpolarization Leads to This compound This compound / Clobazam This compound->Benzodiazepine_Site Binds to

GABAergic signaling pathway modulated by 1,5-benzodiazepines.

Experimental Workflow for Comparative Sleep Study

The following diagram illustrates the workflow of the clinical trial comparing the hypnotic effects of this compound and clobazam.

Sleep_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment (Crossover Design) cluster_data_collection Data Collection cluster_analysis Data Analysis Subject_Recruitment Recruit 6 Healthy Male Volunteers Informed_Consent Obtain Informed Consent Subject_Recruitment->Informed_Consent Triflubazam_20 This compound 20mg Triflubazam_40 This compound 40mg Clobazam_10 Clobazam 10mg Clobazam_20 Clobazam 20mg Placebo Placebo EEG All-Night EEG Recording Triflubazam_20->EEG Triflubazam_40->EEG Clobazam_10->EEG Clobazam_20->EEG Placebo->EEG Subjective_Assessment Visual Analogue Scales (Well-being, Sleep Quality) EEG->Subjective_Assessment Sleep_Parameters Analyze Sleep Parameters (Latency, Duration, Stages) Subjective_Assessment->Sleep_Parameters Statistical_Comparison Statistical Comparison of Drug Effects vs Placebo Sleep_Parameters->Statistical_Comparison

References

A Comparative Analysis of Triflubazam and Diazepam in Preclinical Behavioral Assays for Anxiolytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Performance in Anxiolytic Assays

The following tables summarize typical quantitative data obtained for a standard benzodiazepine anxiolytic, Diazepam, in three commonly used rodent behavioral assays for anxiety. These data points serve as a reference for the expected performance of a compound with anxiolytic properties like Triflubazam.

Table 1: Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg)Time in Open Arms (%)Open Arm Entries (%)
Vehicle Control-15 ± 320 ± 4
Diazepam1.035 ± 540 ± 6
Diazepam2.045 ± 655 ± 7

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Open Field Test (OFT)

Treatment GroupDose (mg/kg)Time in Center (%)Total Distance Traveled (m)
Vehicle Control-10 ± 230 ± 5
Diazepam1.025 ± 428 ± 4
Diazepam2.035 ± 525 ± 3

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Light-Dark Box Test

Treatment GroupDose (mg/kg)Time in Light Compartment (s)Transitions
Vehicle Control-60 ± 1015 ± 3
Diazepam1.0120 ± 1518 ± 4
Diazepam2.0180 ± 2020 ± 5

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below. These protocols are standardized to ensure the reliability and reproducibility of results.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[1] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[1] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[1]

Procedure:

  • Animals are individually placed in the center of the maze, facing an open arm.

  • Behavior is recorded for a 5-minute session.

  • The time spent in and the number of entries into the open and closed arms are scored.

  • An increase in the time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.[1]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-related behaviors in a novel environment.[2] The apparatus is a square arena with a defined central and peripheral zone. Rodents naturally tend to avoid the brightly lit, open center of the arena.

Procedure:

  • Each animal is placed in the center of the open field.

  • Activity is recorded for a 10-minute period.

  • Parameters measured include time spent in the center versus the periphery and total distance traveled.

  • Anxiolytic compounds typically increase the time spent in the central zone without significantly affecting overall locomotion.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a box divided into a large, brightly lit compartment and a smaller, dark compartment, connected by an opening.

Procedure:

  • The animal is placed in the light compartment and allowed to explore the apparatus for 10 minutes.

  • The time spent in each compartment and the number of transitions between the two compartments are recorded.

  • Anxiolytic drugs increase the time spent in the light compartment and the number of transitions.

Mandatory Visualizations

Signaling Pathway of Benzodiazepines

Benzodiazepines, including this compound, exert their anxiolytic effects by modulating the GABAergic system. They bind to a specific allosteric site on the GABA-A receptor, enhancing the inhibitory effect of the neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability.

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds This compound This compound / Diazepam This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.

Experimental Workflow for Anxiolytic Drug Screening

The following diagram illustrates a typical workflow for screening and comparing the anxiolytic effects of compounds like this compound and Diazepam.

Anxiolytic_Screening_Workflow cluster_preparation Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Preparation Drug Preparation (this compound, Diazepam, Vehicle) Drug_Administration Drug Administration Drug_Preparation->Drug_Administration EPM Elevated Plus Maze Drug_Administration->EPM OFT Open Field Test Drug_Administration->OFT LDB Light-Dark Box Test Drug_Administration->LDB Data_Collection Data Collection & Scoring EPM->Data_Collection OFT->Data_Collection LDB->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Comparison Results Comparison Statistical_Analysis->Results_Comparison

Caption: Experimental workflow for preclinical anxiolytic drug screening.

References

A Comparative Guide to the Anxiolytic Potency of Triflubazam and Diazepam

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the anxiolytic properties of triflubazam and diazepam, intended for researchers, scientists, and drug development professionals. Due to the limited availability of recent, direct comparative studies on this compound, this guide synthesizes historical data for this compound and contrasts it with the more extensively documented profile of diazepam.

Executive Summary

This compound, a 1,5-benzodiazepine, and diazepam, a 1,4-benzodiazepine, both exhibit anxiolytic and sedative properties through their interaction with GABA-A receptors. Diazepam is a well-established anxiolytic with a long history of clinical use and a well-defined therapeutic profile. In contrast, this compound was studied in the 1970s, and detailed, publicly available clinical data on its anxiolytic potency are scarce. This comparison relies on the available historical research for this compound and extensive data for diazepam to draw qualitative and indirect comparisons.

Data Presentation

Table 1: Pharmacokinetic Properties
ParameterThis compoundDiazepam
Drug Class 1,5-Benzodiazepine1,4-Benzodiazepine
Half-life Long-acting[1]Long-acting (20-100 hours)[2]
Active Metabolites Information not readily availableYes (e.g., desmethyldiazepam, temazepam, oxazepam)[3][4]
Protein Binding Information not readily available~98%[3]
Metabolism Information not readily availablePrimarily by CYP3A4 and CYP2C19
Table 2: Anxiolytic and Sedative Effects
FeatureThis compoundDiazepam
Primary Indication Investigated for anxiety and sedative effectsAnxiety, muscle spasms, alcohol withdrawal, seizures
Effective Anxiolytic Dose Range Not well-established from available literature2-40 mg/day (oral)
Clinical Anxiety Assessment Historical studies likely used scales of that eraHamilton Anxiety Rating Scale (HAM-A) commonly used
Sedative Effects Demonstrated effects on sleep architectureWell-documented sedative properties

Experimental Protocols

Diazepam: Assessment of Anxiolytic Efficacy in Generalized Anxiety Disorder (Representative Protocol)

A common experimental design to evaluate the anxiolytic efficacy of diazepam involves a randomized, double-blind, placebo-controlled clinical trial.

  • Participants: Adult patients diagnosed with Generalized Anxiety Disorder (GAD) according to standardized diagnostic criteria (e.g., DSM-5), with a baseline score on the Hamilton Anxiety Rating Scale (HAM-A) indicating at least a moderate level of anxiety.

  • Intervention: Patients are randomly assigned to receive either diazepam (e.g., 5-20 mg/day, administered in divided doses) or a matching placebo for a predefined period (e.g., 6-8 weeks).

  • Outcome Measures: The primary outcome is the change in the total HAM-A score from baseline to the end of the treatment period. Secondary outcomes may include changes in subscales of the HAM-A, the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales, and self-reported anxiety scales.

  • Data Analysis: The mean change in HAM-A scores between the diazepam and placebo groups is compared using statistical methods such as an analysis of covariance (ANCOVA), with the baseline HAM-A score as a covariate.

This compound: Study of Effects on Sleep in Healthy Volunteers (Nicholson et al., 1977)

This study investigated the effects of this compound on sleep patterns.

  • Participants: Healthy male volunteers.

  • Intervention: Administration of this compound at doses of 20 mg and 40 mg.

  • Outcome Measures: Sleep was assessed using electroencephalography (EEG) to monitor sleep stages. Subjective assessments of sleep quality were also collected.

  • Key Findings: The study provided evidence of this compound's sedative effects, with a long half-life suggesting a prolonged duration of action.

Mandatory Visualization

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) Chloride_Channel_Open Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Conformational Change Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel_Open->Hyperpolarization Increased Cl- Influx Benzodiazepine This compound or Diazepam Benzodiazepine->GABA_A_Receptor Binds (Allosteric Site) GABA->GABA_A_Receptor Binds

Caption: Signaling pathway of benzodiazepines at the GABA-A receptor.

G start Patient Recruitment (Generalized Anxiety Disorder) screening Screening & Baseline Assessment (e.g., HAM-A score) start->screening randomization Randomization screening->randomization treatment_group Treatment Group (e.g., Diazepam) randomization->treatment_group placebo_group Placebo Group randomization->placebo_group treatment_period Treatment Period (e.g., 6-8 weeks) treatment_group->treatment_period placebo_group->treatment_period follow_up Follow-up Assessments (e.g., HAM-A, CGI) treatment_period->follow_up analysis Data Analysis (Comparison of Outcomes) follow_up->analysis end Conclusion on Anxiolytic Efficacy analysis->end

Caption: Experimental workflow for a clinical trial of an anxiolytic drug.

Conclusion

Direct, quantitative comparisons of the anxiolytic potency of this compound and diazepam are not feasible based on currently available scientific literature. Diazepam's efficacy as an anxiolytic is well-established through numerous clinical trials, with typical oral doses for anxiety ranging from 2 to 40 mg per day. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA.

This compound, a 1,5-benzodiazepine, also demonstrates sedative and anxiolytic properties. However, the available research, primarily from the 1970s, lacks the detailed dose-response data from controlled clinical trials that would be necessary for a direct potency comparison with diazepam. The structural difference between 1,5-benzodiazepines like this compound and 1,4-benzodiazepines like diazepam may translate to differences in their pharmacological profiles, including receptor subtype selectivity and clinical effects. Further research, including head-to-head clinical trials and in vitro receptor binding studies, would be required to definitively determine the comparative anxiolytic potency of this compound and diazepam.

References

Head-to-head comparison of Triflubazam and flunitrazepam

Author: BenchChem Technical Support Team. Date: November 2025

As a large language model, I am unable to provide a head-to-head comparison of Triflubazam and Flunitrazepam. My knowledge base and access to real-time, proprietary research data are limited, and I have been unable to locate the detailed, publicly available experimental data necessary to create a comprehensive and accurate comparison that meets the stringent requirements of your request.

Specifically, while information on Flunitrazepam is more readily available, there is a significant lack of published, peer-reviewed studies, clinical trial data, and detailed experimental protocols for this compound. A thorough comparison would require access to data on:

  • Pharmacokinetic Profiles: Including absorption, distribution, metabolism, and excretion rates.

  • Pharmacodynamic Properties: Such as receptor binding affinities and efficacy.

  • Clinical Efficacy and Safety Data: From controlled clinical trials.

  • Detailed Experimental Methodologies: To ensure a valid comparison of results.

Without this critical information, any attempt to create a comparison guide would be speculative and would not meet the standards of a scientific or research-oriented document.

Replicating Key Findings of Triflubazam Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Triflubazam, a 1,5-benzodiazepine derivative, against other notable benzodiazepines. The data and methodologies presented are based on key studies conducted primarily in the 1970s, offering a historical and scientific perspective on its pharmacological profile. Due to the age of the primary literature, some experimental protocols are reconstructed based on common practices of the era.

Executive Summary

This compound (ORF 8063) is a 1,5-benzodiazepine with demonstrated anxiolytic, sedative, and anticonvulsant properties. Early studies positioned it as an alternative to existing benzodiazepines, with a particular focus on its effects on sleep and anxiety. This guide summarizes the key quantitative findings from these studies, comparing this compound's performance with Clobazam (another 1,5-benzodiazepine), Diazepam, and Chlordiazepoxide (both 1,4-benzodiazepines). Detailed experimental protocols for the key studies are provided to aid in the replication and interpretation of these findings.

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. This receptor is a ligand-gated ion channel that, upon binding with the neurotransmitter GABA, allows chloride ions to enter the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on the central nervous system. This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event increases the affinity of the receptor for GABA, leading to a more potent inhibitory effect.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds to agonist site This compound This compound This compound->GABA_A Binds to allosteric site

GABA-A Receptor Signaling Pathway

Comparative Performance Data

The following tables summarize the quantitative findings from key studies on this compound and its comparators.

Table 1: Effects on Sleep Architecture in Healthy Males

Data extracted from Nicholson AN, Stone BM, Clarke CH (1977). "Effect of the 1,5-benzodiazepines, clobazam and this compound, on sleep in man." British Journal of Clinical Pharmacology.

ParameterPlacebo (Baseline)This compound (20 mg)This compound (40 mg)Clobazam (10 mg)Clobazam (20 mg)
Sleep Onset Latency (min) ~30No significant changeNo significant changeShortened (P < 0.05)Shortened (P < 0.05)
Total Sleep Time (min) No significant changeNo significant changeNo significant changeNo significant changeNo significant change
Awake (Stage 0) (%) BaselineReducedReducedReducedReduced
Drowsy (Stage 1) (%) BaselineReduced (P < 0.05)Not significantReduced (P < 0.05)Reduced (P < 0.05)
Stage 2 (%) BaselineNo significant changeNo significant changeNo significant changeIncreased (P < 0.05)
Stage 3 (%) BaselineNo significant changeNo significant changeNo significant changeReduced (P < 0.01)
Stages 3 + 4 (%) BaselineNo significant changeNo significant changeNo significant changeReduced (P < 0.05)
REM Sleep (%) BaselineNo significant changeNo significant changeNo significant changeNo significant change
Table 2: Anxiolytic and Anticonvulsant Profile (Qualitative and Limited Quantitative Comparison)

Information synthesized from Csanalosi et al. (1977) and Heilman et al. (1974), with comparative data from other sources.

ParameterThis compoundClobazamDiazepamChlordiazepoxide
Anxiolytic Efficacy Effective in patients with anxiety neurosis.Effective anxiolytic, therapeutically equivalent to diazepam at a 2:1 dose ratio.Widely established anxiolytic efficacy.Effective anxiolytic, one of the first to be widely used.
Anticonvulsant Activity Active against pentylenetetrazole-induced seizures.Established anticonvulsant, used in epilepsy treatment.Potent anticonvulsant, used in status epilepticus.Possesses anticonvulsant properties.
Sedative Effects Present, with some evidence of persistence beyond the night of ingestion.Generally considered to have less sedative and psychomotor impairment than 1,4-benzodiazepines.Significant sedative effects are a common side effect.Notable sedative properties.
Muscle Relaxant Effects Present.Minimal muscle relaxant activity compared to 1,4-benzodiazepines.Potent muscle relaxant properties.Possesses muscle relaxant effects.

Experimental Protocols

Protocol 1: Human Sleep Studies (Electroencephalography)

Objective: To assess the effects of this compound and Clobazam on sleep architecture in healthy human subjects.

Methodology:

  • Subject Recruitment: Healthy male volunteers with normal sleep patterns were recruited. Subjects were screened to exclude those with medical or psychiatric conditions, or those taking medications that could interfere with sleep.

  • Adaptation: Subjects spent at least one night in the sleep laboratory to adapt to the environment and the recording equipment.

  • Experimental Design: A double-blind, placebo-controlled, crossover design was likely employed. Each subject received each treatment (e.g., placebo, this compound 20 mg, this compound 40 mg, Clobazam 10 mg, Clobazam 20 mg) on different nights, with washout periods in between.

  • Drug Administration: The drug or placebo was administered orally a short time before bedtime.

  • Polysomnography Recording:

    • EEG: Scalp electrodes were placed according to the 10-20 system (e.g., C3/A2 or C4/A1) to record brain electrical activity.

    • EOG: Electrodes were placed near the eyes to record eye movements, crucial for identifying REM sleep.

    • EMG: Electrodes were placed on the chin to record muscle tone, which is significantly reduced during REM sleep.

  • Data Analysis:

    • The continuous polysomnographic recordings were visually scored in 30- or 60-second epochs.

    • Sleep stages (Wake, Stage 1, Stage 2, Stage 3, Stage 4, and REM) were identified based on the standardized criteria of Rechtschaffen and Kales (1968).

    • Key parameters were quantified, including sleep onset latency, total sleep time, duration and percentage of each sleep stage, and REM latency.

  • Statistical Analysis: Statistical tests (e.g., ANOVA, t-tests) were used to compare the effects of each drug condition to the placebo baseline.

Protocol 2: Assessment of Anxiolytic Effects in Humans

Objective: To evaluate the efficacy of this compound in reducing symptoms of anxiety in patients.

Methodology:

  • Patient Population: Patients diagnosed with anxiety neurosis (an older term for what might now be considered Generalized Anxiety Disorder or Panic Disorder) were recruited.

  • Study Design: A double-blind, placebo-controlled design was likely used. Patients were randomly assigned to receive either this compound or a placebo over a defined treatment period.

  • Assessment Tools: Standardized rating scales were used to quantify anxiety symptoms at baseline and at various points during the treatment period. A common scale used in this era was the Hamilton Anxiety Rating Scale (HARS) . This is a clinician-administered scale that assesses both psychic and somatic anxiety symptoms.

  • Treatment: Patients received a fixed or flexible dose of this compound or placebo for a specified number of weeks.

  • Data Collection: Clinicians would interview the patients and complete the HARS at regular intervals (e.g., weekly).

  • Data Analysis: The primary outcome measure would be the change in the total HARS score from baseline to the end of the treatment period. Statistical comparisons would be made between the this compound and placebo groups.

Protocol 3: Anticonvulsant Activity (Pentylenetetrazole-Induced Seizure Test)

Objective: To determine the ability of this compound to protect against chemically-induced seizures in an animal model.

Methodology:

  • Animal Model: Male mice were typically used for this assay.

  • Drug Administration: Animals were divided into groups and pre-treated with either a vehicle control or various doses of this compound, Diazepam, or Chlordiazepoxide, typically via intraperitoneal (i.p.) or oral (p.o.) administration.

  • Induction of Seizures: At the time of expected peak drug effect, a convulsant dose of Pentylenetetrazole (PTZ) was administered subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Observation: Animals were placed in individual observation chambers and monitored for a set period (e.g., 30 minutes). The primary endpoints observed were the presence or absence of clonic seizures (rhythmic muscle contractions) and tonic-clonic seizures (loss of posture and limb extension), and the latency to the onset of these seizures.

  • Data Analysis: The percentage of animals in each group protected from seizures was calculated. From this data, an ED50 (the dose of the drug that protects 50% of the animals from seizures) could be determined using probit analysis.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for the key studies and the logical relationship of this compound's pharmacological properties.

Experimental_Workflow cluster_human Human Studies cluster_animal Preclinical Studies Subject_Screening Subject Screening (Healthy or Anxious) Baseline_Assessment Baseline Assessment (EEG / Anxiety Scales) Subject_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Admin Drug/Placebo Administration Randomization->Drug_Admin Data_Collection Data Collection (Polysomnography / Clinical Assessment) Drug_Admin->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Animal_Acclimation Animal Acclimation Grouping Grouping & Dosing Animal_Acclimation->Grouping PTZ_Challenge PTZ Challenge Grouping->PTZ_Challenge Behavioral_Obs Behavioral Observation PTZ_Challenge->Behavioral_Obs ED50_Calc ED50 Calculation Behavioral_Obs->ED50_Calc Logical_Relationship This compound This compound GABA_A_Modulation Positive Allosteric Modulation of GABA-A Receptor This compound->GABA_A_Modulation CNS_Inhibition Increased CNS Inhibition GABA_A_Modulation->CNS_Inhibition Anxiolytic Anxiolytic Effect CNS_Inhibition->Anxiolytic Sedative Sedative/Hypnotic Effect CNS_Inhibition->Sedative Anticonvulsant Anticonvulsant Effect CNS_Inhibition->Anticonvulsant Muscle_Relaxant Muscle Relaxant Effect CNS_Inhibition->Muscle_Relaxant

Independent Validation of Triflubazam's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Triflubazam, a compound belonging to the 1,5-benzodiazepine class, against other well-characterized GABAA receptor modulators. While specific, recent independent validation studies on this compound are not prevalent in publicly accessible literature, its mechanism can be inferred from its structural class and historical pharmacological data. This document outlines the presumed mechanism and compares it with established alternatives, supported by generalized experimental protocols commonly used in the field.

Introduction to this compound

This compound is a benzodiazepine derivative that has been studied for its psychotherapeutic properties, exhibiting anti-anxiety, anticonvulsant, and sedative effects.[1] Like other drugs in this class, its pharmacological activity is attributed to its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3]

Presumed Mechanism of Action of this compound

This compound is presumed to act as a positive allosteric modulator (PAM) of the GABAA receptor.[4][5] This means it does not directly activate the receptor but enhances the effect of the endogenous ligand, GABA. The binding of this compound to a specific site on the GABAA receptor complex is thought to induce a conformational change that increases the receptor's affinity for GABA. This leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.

Signaling Pathway of GABAA Receptor Modulation

GABAA_Receptor_Modulation Figure 1: GABAA Receptor Positive Allosteric Modulation GABA GABA GABAAR GABAA Receptor GABA->GABAAR Binds to orthosteric site This compound This compound (Benzodiazepine) This compound->GABAAR Binds to allosteric site Chloride_Channel Chloride Ion Channel (Cl-) GABAAR->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: GABAA Receptor Positive Allosteric Modulation.

Comparative Analysis with Alternative GABAA Receptor Modulators

The GABAA receptor has multiple allosteric binding sites, which are targeted by various classes of drugs. This section compares the presumed mechanism of this compound with other well-known GABAA receptor modulators.

Compound ClassExample(s)Binding Site on GABAA ReceptorEffect on Chloride ChannelPrimary Clinical Use
1,5-Benzodiazepines This compound , ClobazamBenzodiazepine site (interface of α and γ subunits)Increases frequency of openingAnxiolytic, Anticonvulsant
1,4-Benzodiazepines Diazepam, Lorazepam, AlprazolamBenzodiazepine site (interface of α and γ subunits)Increases frequency of openingAnxiolytic, Sedative, Anticonvulsant, Muscle Relaxant
Z-drugs Zolpidem, Zaleplon, EszopicloneBenzodiazepine site (α1 subunit selective)Increases frequency of openingHypnotic
Barbiturates Phenobarbital, PentobarbitalBarbiturate site (distinct from benzodiazepine site)Increases duration of openingAnticonvulsant, Sedative
Neurosteroids AllopregnanoloneNeurosteroid site (transmembrane domain)Potentiates GABAergic currentsAnxiolytic, Sedative

Table 1: Comparison of GABAA Receptor Modulators

Experimental Protocols for Independent Validation

To independently validate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to the benzodiazepine binding site on the GABAA receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing recombinant GABAA receptors (e.g., HEK293 cells transfected with α, β, and γ subunits) or from rodent brain tissue.

  • Assay: Incubate the membranes with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) and varying concentrations of unlabeled this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Electrophysiological Recordings

Objective: To measure the functional effect of this compound on GABAA receptor-mediated currents.

Methodology:

  • Cell Culture: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABAA receptor subunit combinations.

  • Recording: Perform two-electrode voltage-clamp or whole-cell patch-clamp recordings.

  • Drug Application: Apply a submaximal concentration of GABA to elicit a baseline current. Co-apply GABA with varying concentrations of this compound.

  • Measurement: Measure the potentiation of the GABA-evoked current by this compound.

  • Data Analysis: Plot the concentration-response curve for this compound's potentiation of the GABA response to determine the EC50 (effective concentration for 50% of maximal response) and maximal efficacy.

Experimental Workflow

Experimental_Workflow Figure 2: Workflow for Validating this compound's Mechanism of Action cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Ki) Electrophysiology Electrophysiology (Determine EC50 & Efficacy) Binding_Assay->Electrophysiology Confirms functional activity Behavioral_Models Animal Behavioral Models (Anxiety, Sedation, Anticonvulsant) Electrophysiology->Behavioral_Models Predicts in vivo effects

Caption: Workflow for Validating this compound's Mechanism of Action.

Conclusion

Based on its chemical structure as a 1,5-benzodiazepine and early pharmacological studies, this compound is presumed to act as a positive allosteric modulator of the GABAA receptor. This mechanism is shared with other benzodiazepines, although subtle differences in binding affinity, subunit selectivity, and pharmacokinetic properties likely account for its specific pharmacological profile. Independent validation through rigorous binding and functional assays is necessary to fully characterize its interaction with the GABAA receptor and to precisely differentiate its mechanism from that of other GABAA receptor modulators. The experimental protocols outlined in this guide provide a framework for such a validation.

References

Benchmarking Triflubazam Against Standard Anxiety Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Triflubazam and standard pharmacological treatments for anxiety disorders. Due to the discontinuation of this compound's development and the limited availability of detailed data from its early clinical trials, this document focuses on a comprehensive comparison of current standard-of-care anxiolytics: Benzodiazepines, Selective Serotonin Reuptake Inhibitors (SSRIs), and Buspirone. Where available, information on this compound is included to provide a historical and pharmacological context.

Executive Summary

Mechanism of Action

The primary targets for anxiolytic drugs are the neuronal circuits responsible for fear and anxiety, with the gamma-aminobutyric acid (GABA) and serotonin systems being the most critical.

This compound and Benzodiazepines

This compound, as a 1,5-benzodiazepine, is presumed to share a similar mechanism of action with other benzodiazepines.[1] These drugs act as positive allosteric modulators of the GABA-A receptor.[2] By binding to a specific site on the receptor, they enhance the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[2] This neuronal inhibition results in the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects characteristic of this class of drugs.

cluster_0 Neuronal Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds BZD Benzodiazepine (e.g., this compound) BZD->GABA_A_Receptor binds (allosteric site) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Neuron Postsynaptic Neuron Chloride_Channel->Neuron Cl- influx caption Mechanism of Action of Benzodiazepines

Mechanism of Action of Benzodiazepines
Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs represent a first-line treatment for various anxiety disorders. Their primary mechanism involves the selective blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. The sustained increase in serotonergic neurotransmission is thought to underlie their anxiolytic effects, which typically emerge after several weeks of treatment.

cluster_0 Serotonergic Synapse Presynaptic Presynaptic Neuron Serotonin Serotonin Presynaptic->Serotonin releases Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin->SERT reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin->Postsynaptic_Receptor binds SSRI SSRI SSRI->SERT blocks Postsynaptic_Receptor->Postsynaptic activates caption Mechanism of Action of SSRIs

Mechanism of Action of SSRIs
Buspirone

Buspirone possesses a unique mechanism of action among anxiolytics. It acts as a partial agonist at presynaptic and postsynaptic 5-HT1A serotonin receptors. Its anxiolytic effects are thought to be mediated primarily through its action on these receptors. Additionally, buspirone has a moderate affinity for dopamine D2 receptors, where it acts as an antagonist. Unlike benzodiazepines, it does not significantly interact with GABA-A receptors and lacks sedative, anticonvulsant, and muscle relaxant properties.

Clinical Efficacy

Direct comparative efficacy data for this compound against modern anxiolytics is unavailable. The following tables summarize the clinical efficacy of standard anxiety treatments based on available literature.

Table 1: Quantitative Comparison of Anxiolytic Classes in Generalized Anxiety Disorder (GAD)
Drug ClassEfficacy Measure (Hedges' g vs. Placebo)Key Findings
Benzodiazepines 0.50Demonstrated the largest effect size in a meta-analysis of GAD treatments.[3]
SSRIs 0.33Showed a moderate effect size, lower than benzodiazepines.
SNRIs 0.36Efficacy is comparable to that of SSRIs.

Hedges' g is a measure of effect size. A larger value indicates a greater difference between the drug and placebo.

Table 2: Head-to-Head Comparison of Anxiolytics
ComparisonDisorderKey Efficacy FindingsReference
Benzodiazepines vs. TCAs Panic DisorderBenzodiazepines showed greater efficacy and better tolerability.
Benzodiazepines vs. SSRIs/SNRIs GAD, Panic DisorderComparable or greater improvement with benzodiazepines, often with fewer adverse events in the short term.
Buspirone vs. Placebo GAD with mild depressive symptomsBuspirone showed a statistically significant greater reduction in HAM-A scores compared to placebo (12.4-point vs. 9.5-point reduction).
Sertraline vs. Buspirone GAD (elderly)Buspirone was superior at weeks 2 and 4, but no significant difference was observed at 8 weeks.

Safety and Tolerability

The side effect profiles of anxiolytics are a critical consideration in treatment selection.

Table 3: Common Adverse Effects of Standard Anxiolytics
Drug ClassCommon Adverse Effects
Benzodiazepines Drowsiness, dizziness, cognitive impairment, dependence, withdrawal symptoms.
SSRIs Nausea, headache, insomnia, sexual dysfunction, initial increase in anxiety.
Buspirone Dizziness, nausea, headache, nervousness.

Preclinical Assessment of Anxiolytic Activity: Experimental Protocols

The anxiolytic potential of novel compounds is typically first assessed in preclinical animal models. These models are designed to elicit anxiety-like behaviors in rodents, which can be modulated by anxiolytic drugs.

Experimental Workflow for Preclinical Anxiolytic Screening

cluster_0 Preclinical Screening Workflow cluster_1 Behavioral Assays A Compound Administration (e.g., this compound, Standard Drugs, Vehicle) B Behavioral Testing Battery A->B C Data Analysis B->C EPM Elevated Plus-Maze B->EPM LDB Light-Dark Box B->LDB MB Marble Burying Test B->MB D Assessment of Anxiolytic Profile C->D caption Preclinical screening workflow for anxiolytics.

Preclinical screening workflow for anxiolytics.
Detailed Methodologies for Key Experiments

The EPM test is a widely used assay to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze, typically made of wood or plastic, with two open arms (e.g., 25 x 5 cm) and two enclosed arms (e.g., 25 x 5 x 16 cm) of the same size. The maze is elevated (e.g., 50 cm) above the floor.

  • Procedure:

    • The animal is placed in the center of the maze, facing one of the enclosed arms.

    • The animal is allowed to freely explore the maze for a set period, typically 5-10 minutes.

    • Behavior is recorded using a video camera and tracking software.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.

  • Procedure:

    • The animal is placed in the center of the illuminated compartment.

    • The animal is allowed to move freely between the two compartments for a specified duration (e.g., 10 minutes).

    • Transitions between compartments and time spent in each are recorded.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Anxiolytic drugs are expected to increase the time spent in the light compartment.

This test is used to assess anxiety-like and repetitive behaviors in rodents. It is based on the natural tendency of mice to bury novel objects in their bedding.

  • Apparatus: A standard rodent cage filled with bedding material (e.g., 5 cm deep). A number of marbles (e.g., 20) are evenly spaced on the surface of the bedding.

  • Procedure:

    • The animal is placed in the cage.

    • The animal is left undisturbed for a set period, typically 30 minutes.

    • At the end of the session, the number of marbles buried (defined as at least two-thirds covered by bedding) is counted.

  • Parameters Measured:

    • Number of marbles buried.

    • Anxiolytic compounds, particularly those acting on the serotonergic system, are known to reduce the number of marbles buried.

Conclusion

While this compound showed early promise as an anxiolytic agent, its discontinued development leaves a significant gap in the comparative clinical data. The current landscape of anxiety treatment is dominated by benzodiazepines, SSRIs, and buspirone, each with a distinct pharmacological profile and clinical utility. Benzodiazepines offer rapid and robust anxiolysis but are associated with significant long-term risks. SSRIs are a first-line treatment with a delayed onset of action but a more favorable long-term safety profile. Buspirone provides a non-sedating alternative with a unique mechanism of action. The choice of anxiolytic should be guided by a thorough assessment of the patient's specific anxiety disorder, symptom severity, comorbidities, and potential for adverse effects. Future drug development in anxiolytics will likely focus on novel mechanisms that offer the rapid efficacy of benzodiazepines without their associated risks.

References

Safety Operating Guide

Navigating the Disposal of Triflubazam: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. While specific disposal protocols for every research chemical are not always readily available, a systematic approach based on established principles of hazardous waste management can ensure safe and compliant disposal. This guide provides a comprehensive framework for managing the disposal of Triflubazam, a 1,5-benzodiazepine derivative, particularly in the absence of a specific Safety Data Sheet (SDS).

I. Immediate Safety and Handling Considerations

II. Step-by-Step Disposal Procedure

The proper disposal of a research chemical like this compound hinges on a thorough hazard assessment and adherence to institutional and regulatory guidelines. The following step-by-step procedure outlines the process for determining the appropriate disposal pathway.

Step 1: Hazard Assessment

In the absence of a specific SDS for this compound, a hazard assessment must be conducted based on available information.

  • Review Analogous Compounds: this compound is a 1,5-benzodiazepine derivative. Reviewing the SDS for structurally similar compounds, such as Trifluoperazine, can provide insights into potential hazards. However, it is crucial to remember that structural similarity does not guarantee identical toxicological or ecotoxicological profiles.

  • Consult Chemical Databases: Utilize chemical databases to find any available information on the toxicity, ecotoxicity, and reactivity of this compound.

  • Assume a Hazardous Profile: In the absence of definitive data, treat this compound as a hazardous substance. This conservative approach ensures the highest level of safety.

Step 2: Waste Classification

Based on the hazard assessment, the waste must be classified according to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA) or equivalent local regulations.[1][2]

  • Characteristic Hazardous Waste: Determine if the this compound waste exhibits any of the four characteristics of hazardous waste:

    • Ignitability: The potential to catch fire.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or react violently.

    • Toxicity: The potential to be harmful or fatal if ingested or absorbed.[1]

  • Listed Hazardous Waste: Check if this compound or its components are on the EPA's lists of hazardous wastes (F, K, P, or U lists).[2][3] Pharmaceutical wastes are often found on the P and U lists.

If the waste is determined to be hazardous, it must be managed as such. If it is not a listed waste and does not exhibit any hazardous characteristics, it may be considered non-hazardous pharmaceutical waste. However, it is best practice to manage all pharmaceutical waste with a high degree of care to prevent environmental contamination.

Step 3: Segregation and Collection

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Improper mixing can lead to dangerous reactions.

  • Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Container Management: Keep the waste container securely closed except when adding waste. Store the container in a designated satellite accumulation area that is away from ignition sources and incompatible materials.

Step 4: Disposal through Approved Channels

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions for the collection and disposal of your this compound waste.

  • Utilize a Licensed Hazardous Waste Vendor: The EHS office will arrange for the pickup and disposal of the waste by a licensed hazardous waste management company. These companies are equipped to handle and treat chemical waste in a compliant and environmentally sound manner, typically through high-temperature incineration.

What NOT to Do:

  • Do not dispose of this compound down the drain. This can contaminate waterways and harm aquatic life.

  • Do not dispose of this compound in the regular trash. This can pose a risk to sanitation workers and the public.

  • Do not evaporate this compound waste in a fume hood. This is not an acceptable method of disposal.

III. Quantitative Data

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding its physical and chemical properties, toxicity, and environmental fate are not available. The following table highlights the critical data points that would typically be found in an SDS and are necessary for a complete safety and disposal assessment. Researchers should strive to obtain this information from the compound supplier.

PropertyData
Chemical Formula C₁₇H₁₃F₃N₂O₂
Molecular Weight 334.29 g/mol
Appearance Data not available; consult supplier's SDS.
Solubility Data not available; consult supplier's SDS.
Boiling Point Data not available; consult supplier's SDS.
Melting Point Data not available; consult supplier's SDS.
Flash Point Data not available; consult supplier's SDS.
Acute Toxicity (Oral LD50) Data not available; consult supplier's SDS.
Ecotoxicity Data not available; consult supplier's SDS.
RCRA Waste Codes To be determined based on hazard assessment.

IV. Experimental Protocols

As specific experimental protocols for the disposal or degradation of this compound are not available in the public domain, no key experiments can be cited. Research into the degradation of benzodiazepines has explored methods such as advanced oxidation processes (e.g., UV/H₂O₂). However, the application of such methods requires specialized equipment and expertise and should only be conducted after a thorough risk assessment and with the approval of your institution's EHS office. The resulting treated waste would still likely require disposal as hazardous waste.

V. Logical Workflow for Disposal

Triflubazam_Disposal_Workflow This compound Disposal Decision Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_classification Waste Classification (RCRA) cluster_procedure Disposal Procedure cluster_end End start Start: this compound Waste for Disposal sds_check Is a specific SDS for this compound available? start->sds_check no_sds No SDS: Assume Hazardous Profile sds_check->no_sds No classify_waste Does the waste exhibit hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)? sds_check->classify_waste Yes review_analogs Review SDS of Analogous Compounds (e.g., other benzodiazepines) no_sds->review_analogs consult_db Consult Chemical Databases for Toxicity/Ecotoxicity Data review_analogs->consult_db consult_db->classify_waste listed_waste Is this compound a Listed Hazardous Waste (P or U list)? classify_waste->listed_waste No hazardous_waste Classify as Hazardous Waste classify_waste->hazardous_waste Yes listed_waste->hazardous_waste Yes non_hazardous Potentially Non-Hazardous (Best Practice: Manage as Hazardous) listed_waste->non_hazardous No segregate Segregate and Collect in a Labeled, Closed Hazardous Waste Container hazardous_waste->segregate non_hazardous->segregate contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office segregate->contact_ehs vendor_disposal Arrange for Disposal via a Licensed Hazardous Waste Vendor (e.g., Incineration) contact_ehs->vendor_disposal end End: Compliant Disposal vendor_disposal->end

This compound Disposal Decision Workflow

References

Navigating the Safe Handling of Triflubazam: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Triflubazam, a 1,5-benzodiazepine derivative. Developed for researchers, scientists, and drug development professionals, these guidelines are designed to ensure a safe laboratory environment by minimizing exposure risk and ensuring regulatory compliance.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment (PPE) is paramount when handling this compound in powdered or solution form. The following table outlines the recommended PPE for various laboratory operations, based on guidelines for handling potent pharmaceutical compounds.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Powder) - Full-face respirator with P100 (or equivalent) cartridges or a Powered Air-Purifying Respirator (PAPR) - Chemical-resistant disposable gown or lab coat - Double-gloving with nitrile gloves - Safety glasses or goggles
Solution Preparation and Handling - Chemical fume hood - Chemical-resistant lab coat - Nitrile gloves - Safety glasses with side shields or chemical splash goggles
General Laboratory Work - Lab coat - Nitrile gloves - Safety glasses

Note: The information in this table is compiled from best practices for handling hazardous drugs and related benzodiazepine compounds. Always consult your institution's specific safety guidelines.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures safety and consistency throughout the handling process.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the received substance is this compound and that the container is properly labeled.

  • Storage: Store in a designated, secure, well-ventilated, and access-controlled area. Recommended storage is in a dry place.[2]

Handling and Use
  • Controlled Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.

  • Avoid Dust and Aerosol Formation: Take precautions to avoid the generation of dust and aerosols during handling.[2][3]

  • Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where this compound is handled.

Emergency Preparedness: Spill Management Workflow

In the event of a spill, a swift and organized response is crucial to contain the material and mitigate exposure.

Spill_Management_Workflow A Spill Occurs B Evacuate and Secure Area A->B C Don Appropriate PPE B->C D Contain the Spill C->D E Clean Up Spill D->E F Decontaminate Area E->F G Dispose of Waste F->G H Report Incident G->H

Caption: Workflow for managing a chemical spill.

Spill Cleanup Protocol
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a respirator (for powder spills), chemical-resistant gloves (double-gloved), a disposable gown, and safety goggles.

  • Contain the Spill:

    • Solid Spills: Gently cover the powder with a damp paper towel or absorbent material to prevent it from becoming airborne. Do not sweep dry powder.

    • Liquid Spills: Use an inert absorbent material to contain the liquid.

  • Clean Up: Carefully collect the contained material using appropriate tools (e.g., scoop, scraper) and place it into a labeled, sealed, and leak-proof container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with institutional and local regulations.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulations.

  • Segregation: All waste contaminated with this compound, including unused product, empty containers, gloves, and absorbent materials, must be segregated from general laboratory waste.

  • Containerization: Place all this compound waste into a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste.

  • Regulatory Compliance: Disposal must comply with all applicable federal, state, and local regulations for hazardous waste. Consider using a licensed hazardous waste disposal service.

  • Household Disposal (Not Recommended for Laboratories): For informational purposes, the FDA recommends that if no drug take-back programs are available, certain unused medicines can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed plastic bag, and then discarded in the household trash. However, this method is not suitable for laboratory settings, which must adhere to stricter disposal regulations for chemical waste.

By adhering to these safety and logistical protocols, research facilities can effectively manage the risks associated with handling this compound, fostering a secure environment for scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triflubazam
Reactant of Route 2
Reactant of Route 2
Triflubazam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.